2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Description
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923119 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrohydrobupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119802-68-5 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Pathway of Bupropion to its Amino Alcohol Metabolites
Abstract
Bupropion, a cornerstone therapeutic for major depressive disorder and smoking cessation, is a chiral aminoketone that undergoes extensive and complex stereoselective metabolism.[1][2] While the oxidative pathway to hydroxybupropion is widely recognized, the reductive pathway leading to the formation of the diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion, is critical to the drug's overall pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the metabolic conversion of bupropion to 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (threohydrobupropion and erythrohydrobupropion), elucidating the enzymatic drivers, stereochemical nuances, and pharmacokinetic consequences. We further present validated experimental protocols for the in vitro characterization of this pathway, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Bupropion: A Pro-Drug in Disguise
Bupropion is clinically administered as a racemic mixture of (R)- and (S)-enantiomers.[3] Following oral administration, it is rapidly absorbed but subject to extensive first-pass metabolism in the liver and intestine, resulting in a low bioavailability of the parent compound, estimated to be between 5% and 20%.[2][4] The pharmacological activity of bupropion is not solely attributable to the parent drug; its three major active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—circulate at significantly higher plasma concentrations and contribute substantially to its therapeutic and toxicological effects.[1][2] Hydroxybupropion is considered half as potent as bupropion, while threohydrobupropion and erythrohydrobupropion are about five times less potent.[5] This metabolic profile suggests that bupropion effectively functions as a prodrug, with its metabolites playing a crucial role in its clinical efficacy.[1][2]
The metabolic fate of bupropion is dictated by two principal routes:
-
Oxidation: Hydroxylation of the tert-butyl group, primarily mediated by the cytochrome P450 enzyme CYP2B6, forms the major metabolite hydroxybupropion.[4][5][6]
-
Reduction: Reduction of the carbonyl (ketone) group, catalyzed by various carbonyl reductases, forms the diastereomeric amino alcohols threohydrobupropion and erythrohydrobupropion, which are chemically named 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.[4][5][7]
This guide will focus primarily on the latter, the reductive pathway, which is essential for a complete understanding of bupropion's disposition.
The Reductive Pathway: Formation of Amino Alcohol Metabolites
The conversion of bupropion to 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol involves the stereoselective reduction of its ketone functional group. This biotransformation introduces a new chiral center, resulting in the formation of two diastereomeric amino alcohols: threohydrobupropion (threo-amino alcohol) and erythrohydrobupropion (erythro-amino alcohol).[1][5]
Enzymology of Carbonyl Reduction
Unlike the oxidative pathway, the reduction of bupropion is not mediated by cytochrome P450 enzymes.[7] Instead, this conversion is catalyzed by a class of cytosolic enzymes known as carbonyl reductases (CRs).[4] Specific enzymes identified as participants in this pathway include 11β-hydroxysteroid dehydrogenase 1 and members of the aldo-keto reductase (AKR) superfamily, such as AKR1C1, AKR1C2, and AKR1C3.[5] These enzymes are present in both the liver, the primary site of drug metabolism, and the intestine, contributing to first-pass effects.[4][5]
Stereoselectivity and Metabolite Profile
The reduction process is highly stereoselective. In vivo studies consistently show that plasma concentrations of threohydrobupropion are significantly higher than those of erythrohydrobupropion.[4][8] This suggests a preferential enzymatic formation of the threo isomer. The overall contribution of this reductive pathway is significant, with studies predicting that threohydrobupropion formation accounts for 50% and 82% of the clearance of R- and S-bupropion, respectively.[9][10]
Figure 1: The reductive metabolic pathway of bupropion.
The Competing Oxidative Pathway: Hydroxybupropion Formation
For a comprehensive understanding, it is crucial to consider the primary oxidative pathway. This pathway is almost exclusively mediated by CYP2B6, a highly polymorphic enzyme, which hydroxylates the tert-butyl group of bupropion.[6][11] This reaction is also stereoselective, and the resulting metabolite, hydroxybupropion, exists primarily as the (2R,3R)- and (2S,3S)-enantiomers.[12][13] Hydroxybupropion is the most abundant metabolite in plasma, with concentrations that can be 10- to 20-fold higher than the parent drug, highlighting the profound role of CYP2B6 in bupropion's disposition.[8][14]
Figure 2: Integrated overview of bupropion's primary metabolic pathways.
Comparative Pharmacokinetics
The clinical relevance of bupropion's metabolic pathways is underscored by the pharmacokinetic profiles of the parent drug and its metabolites. The metabolites not only reach higher plasma concentrations but also exhibit longer elimination half-lives, leading to sustained exposure.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Bupropion and its Major Metabolites
| Compound | Elimination Half-Life (t½) | Relative Plasma Exposure (AUC) vs. Bupropion |
| Bupropion | ~21 hours[1][2] | 1x |
| Hydroxybupropion | ~20 hours[1][2] | ~10-20x[8][14] |
| Threohydrobupropion | ~37 hours[1][2] | ~2.4x[8] |
| Erythrohydrobupropion | ~33 hours[1][2] | Lower than Threohydrobupropion[8] |
Note: Values are approximate and can vary based on formulation, patient genetics (e.g., CYP2B6 polymorphisms), and co-administered drugs.[5][15]
Experimental Protocol: In Vitro Characterization of Bupropion's Reductive Metabolism
To investigate the formation of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in a controlled environment, an in vitro assay using human liver subcellular fractions is the gold standard. This protocol describes a self-validating system to measure the activity of carbonyl reductases on bupropion.
Objective
To quantify the formation of threohydrobupropion and erythrohydrobupropion from racemic bupropion using human liver S9 fractions and to confirm the role of cytosolic carbonyl reductases.
Materials
-
Human liver S9 fraction (pooled donors)
-
Racemic Bupropion HCl standard
-
Threohydrobupropion and Erythrohydrobupropion analytical standards
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of bupropion and metabolite standards in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Causality: Carbonyl reductases are NADPH-dependent enzymes; a regenerating system ensures a constant supply of this critical cofactor throughout the incubation period, enabling linear reaction kinetics.
-
-
Incubation Setup:
-
On ice, prepare incubation mixtures in microcentrifuge tubes. For each reaction, add:
-
Potassium phosphate buffer
-
Human liver S9 fraction (final protein concentration of 1 mg/mL)
-
Bupropion (final substrate concentration, e.g., 10 µM).
-
-
Prepare control incubations:
-
Negative Control (No Cofactor): Replace the NADPH regenerating system with buffer. Trustworthiness: This control validates that metabolite formation is dependent on the NADPH cofactor, confirming enzymatic activity rather than spontaneous degradation.
-
Negative Control (No Substrate): Replace bupropion with buffer. Trustworthiness: This control ensures that no interfering peaks are detected from the biological matrix or reagents at the retention times of the analytes.
-
-
-
Initiation and Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system (or buffer for the negative control).
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard (e.g., a deuterated analog of bupropion or a structurally similar compound). Causality: The cold organic solvent precipitates proteins, instantly halting all enzymatic activity and preparing the sample for analysis.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of chromatographically separating and quantifying bupropion, threohydrobupropion, and erythrohydrobupropion.
-
Generate a standard curve for each analyte to allow for absolute quantification of the metabolites formed.
-
Experimental Workflow Diagram
Figure 3: Workflow for in vitro study of bupropion's reductive metabolism.
Conclusion
The metabolic pathway of bupropion to its amino alcohol metabolites, 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (threohydrobupropion and erythrohydrobupropion), is a critical component of its pharmacology. Driven by cytosolic carbonyl reductases, this reductive route operates in parallel with the well-documented CYP2B6-mediated oxidative pathway. The resulting metabolites are pharmacologically active, exhibit longer half-lives, and achieve significant plasma concentrations, contributing substantially to the overall clinical profile of bupropion. A thorough understanding of these complex, stereoselective pathways is paramount for predicting drug-drug interactions, interpreting interindividual variability in patient response, and guiding the development of novel therapeutics in the aminoketone class.
References
- What is the metabolism of Bupropion (Wellbutrin)? - Dr.Oracle. (2025, May 14). Dr.Oracle.
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- da Cunha, M. G., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews.
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- (2R,3R)-Hydroxybupropion. In Wikipedia. Retrieved February 20, 2026.
- Coles, R., & Kharasch, E. D. (2008). Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes. Drug Metabolism and Disposition.
- Masters, A. R., et al. (2016). Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro. Drug Metabolism and Disposition.
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and stereochemistry of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, a significant metabolite of the antidepressant bupropion. The presence of two chiral centers gives rise to four possible stereoisomers, each with potentially distinct pharmacological and toxicological profiles. This document delves into the nomenclature, structural features, and the critical importance of stereoisomerism in the context of drug metabolism and efficacy. Detailed methodologies for the synthesis, chiral separation, and spectroscopic characterization of these stereoisomers are presented, offering a foundational resource for researchers in pharmacology, medicinal chemistry, and analytical science.
Introduction
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as dihydrobupropion, is a primary active metabolite of bupropion, a widely prescribed medication for the treatment of depression and for smoking cessation. Bupropion itself is administered as a racemic mixture and undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites.[1][2] Among these, the hydroxylated and reduced metabolites, including 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, play a crucial role in the overall therapeutic effect and side-effect profile of the parent drug.[2]
The chemical structure of this metabolite contains two stereogenic centers, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of substituents around these chiral centers can significantly influence the molecule's interaction with biological targets, such as enzymes and receptors. Consequently, a thorough understanding of the stereochemistry of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is paramount for a complete characterization of bupropion's pharmacology.
This guide will provide a detailed exploration of the structural and stereochemical aspects of this important metabolite, offering insights into its synthesis, separation, and analytical characterization.
Chemical Structure and Nomenclature
The systematic IUPAC name for the compound is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.[3] Its molecular formula is C13H20ClNO, and it has a molecular weight of approximately 241.76 g/mol .[3]
Key Structural Features:
-
Aromatic Ring: A 3-chlorophenyl group, which influences the molecule's lipophilicity and potential for aromatic interactions.
-
Propanol Backbone: A three-carbon chain with a hydroxyl group on the first carbon (C1) and an amino group on the second carbon (C2).
-
Tert-butylamino Group: A bulky tert-butyl group attached to the nitrogen atom, which can sterically hinder certain chemical reactions and influence binding to biological targets.
-
Chiral Centers: The carbon atoms at positions 1 and 2 of the propanol chain (C1 and C2) are chiral centers, as they are each bonded to four different substituents.
The presence of two chiral centers means that the molecule can exist as two pairs of enantiomers, which are diastereomers of each other. These are:
-
(1R,2R)- and (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol: This pair of enantiomers is referred to as the erythro diastereomer.
-
(1R,2S)- and (1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol: This pair of enantiomers is referred to as the threo diastereomer.
The relative configuration of the hydroxyl and amino groups on the chiral centers defines the diastereomeric form (erythro or threo), while the absolute configuration (R or S) at each center defines the specific enantiomer.
Synthesis and Stereoselective Methodologies
The synthesis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone precursor, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one.[4][5] The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions employed.
General Synthetic Approach:
Stereoselective Synthesis:
Achieving a high degree of stereoselectivity in the synthesis of a specific isomer is a significant challenge. Diastereoselective reductions can be influenced by the steric bulk of the substituents. For instance, the use of certain reducing agents may preferentially yield the erythro or threo diastereomer. Enantioselective synthesis requires the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other.
Protocol for Non-Stereoselective Reduction:
A common laboratory-scale synthesis involves the reduction of the ketone precursor with a simple hydride reducing agent like sodium borohydride.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one in a suitable protic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for a specified time, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield a mixture of the diastereomers.
Chiral Separation and Analysis
Due to the challenges in achieving complete stereoselectivity during synthesis, the separation of the resulting stereoisomers is often necessary. Chiral chromatography is the most powerful and widely used technique for this purpose.[6]
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the method of choice for the analytical and preparative separation of the stereoisomers of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are highly effective for a broad range of chiral compounds.
-
Macrocyclic glycopeptide CSPs: These are particularly useful for the separation of amino alcohols.
Protocol for Chiral HPLC Separation:
-
Column Selection: Choose an appropriate chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide column).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.[8]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a solution of the stereoisomeric mixture onto the column.
-
Detection: Monitor the elution of the separated isomers using a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[8]
Table 1: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
Spectroscopic Characterization
The individual stereoisomers, once separated, can be characterized using various spectroscopic techniques to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. While the NMR spectra of enantiomers are identical in a non-chiral solvent, the spectra of diastereomers will show distinct differences in chemical shifts and coupling constants. Chiral shift reagents can be used to differentiate enantiomers in an NMR experiment.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[3] When coupled with a separation technique like HPLC (LC-MS), it can be used to identify and quantify the individual stereoisomers.[1]
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Enantiomers will exhibit mirror-image CD spectra, allowing for their unambiguous identification.
Pharmacological Significance of Stereochemistry
The different stereoisomers of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol can exhibit distinct pharmacological activities and metabolic fates. For example, studies on the hydroxy metabolites of bupropion have shown that the (S,S)-enantiomer is a more potent inhibitor of the α4β2 nicotinic receptor than the (R,R)-enantiomer.[9] This highlights the critical importance of studying the individual stereoisomers to fully understand the therapeutic effects and potential side effects of bupropion. The stereoselective metabolism of bupropion and its metabolites is an active area of research, with implications for personalized medicine and drug development.[1]
Conclusion
The chemical structure and stereochemistry of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol are complex and have profound implications for its biological activity. A thorough understanding of its four stereoisomers is essential for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism. This guide has provided a detailed overview of the nomenclature, synthesis, chiral separation, and spectroscopic characterization of this important bupropion metabolite. The methodologies and insights presented herein serve as a valuable resource for scientists working to unravel the intricate pharmacology of bupropion and its metabolites.
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PubChem. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
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Gufford, B. T., et al. (2014). Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo. Drug Metabolism and Disposition, 42(10), 1643–1651. [Link]
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Wikipedia. Hydroxybupropion. [Link]
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Taylor & Francis Online. Hydroxybupropion – Knowledge and References. [Link]
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Damaj, M. I., et al. (2004). Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors. Molecular Pharmacology, 66(3), 675-682. [Link]
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United States Environmental Protection Agency. (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. [Link]
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PubChem. 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one. [Link]
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PubChem. 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. National Center for Biotechnology Information. [Link]
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Role of CYP2B6 in forming 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Topic: Role of CYP2B6 in the Metabolic Disposition of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (Hydrobupropion) Content Type: In-Depth Technical Whitepaper[1]
Executive Summary
This technical guide elucidates the pharmacokinetic and mechanistic relationship between the cytochrome P450 2B6 (CYP2B6) enzyme and the metabolite 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol , commonly known as Hydrobupropion (or dihydrobupropion).[1]
While CYP2B6 is the master regulator of bupropion clearance, it does not catalyze the primary formation of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.[1] That reduction is driven by carbonyl reductases (CBRs) and 11
-
Competitive Gating: CYP2B6 regulates the formation of the alcohol by competing for the parent drug (shunting flux toward hydroxybupropion).[1]
-
Secondary Clearance: CYP2B6 catalyzes the downstream hydroxylation of the alcohol to 4'-hydroxy-hydrobupropion .[1]
This guide details the structural biochemistry, competitive kinetics, and experimental protocols required to isolate and quantify these pathways.[1]
Molecular Identity & Pharmacological Context[1][3]
1.1 Chemical Definition
The molecule 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is the alcohol reduction product of the aminoketone antidepressant bupropion.[1][3]
-
Parent Drug: Bupropion (1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one).[1]
-
Target Metabolite: Hydrobupropion (reduced ketone).[1]
-
Stereochemistry: The reduction creates a second chiral center, resulting in two diastereomers: Threo-hydrobupropion (major active metabolite) and Erythro-hydrobupropion .[1]
1.2 The "Hydroxy" vs. "Hydro" Distinction
It is critical to distinguish the target molecule from the primary CYP2B6 product to avoid experimental error.[1]
| Feature | Hydrobupropion (Target) | Hydroxybupropion (Competitor) |
| IUPAC Suffix | ...propan-1-ol | ...morpholin-2-ol (cyclic hemiketal) |
| Reaction Type | Ketone Reduction (+2H) | t-Butyl Hydroxylation (+O) |
| Primary Enzyme | CBRs, 11 | CYP2B6 |
| Localization | Cytosol & Microsomes | Microsomes (exclusively) |
The CYP2B6 Mechanism: Competitive & Secondary Roles[1]
CYP2B6 does not form the alcohol directly.[1] Instead, it acts as the metabolic gatekeeper and the terminal executioner of the alcohol metabolite.[1]
2.1 Mechanism 1: Competitive Shunting (The "Sink" Effect)
CYP2B6 governs the systemic exposure of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol by controlling the availability of the parent substrate.[1]
-
Pathway A (CYP2B6): Oxidative hydroxylation of the tert-butyl group via a radical abstraction mechanism.[1] This is the dominant clearance route in extensive metabolizers.[1]
-
Pathway B (CBR/HSD): Nucleophilic attack of a hydride ion (from NADPH) on the carbonyl carbon.[1]
-
The Interaction: High CYP2B6 activity (e.g., CYP2B6*1 genotype or induction by Rifampin) depletes the parent drug, significantly lowering the
of the alcohol.[1] Conversely, CYP2B6 inhibition (e.g., by Ticlopidine) shunts metabolism toward the reductive pathway, increasing alcohol formation.[1]
2.2 Mechanism 2: Secondary Hydroxylation
Recent kinetic studies confirm that CYP2B6 metabolizes the alcohol itself.[1] Once formed, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol re-enters the microsome where CYP2B6 hydroxylates the chlorophenyl ring or the t-butyl group of the alcohol.[1]
-
Reaction: Hydrobupropion
4'-Hydroxy-hydrobupropion .[1][3][4] -
Significance: This secondary clearance pathway prevents toxic accumulation of the alcohol, which has a longer half-life than the parent drug.[1]
Visualizing the Pathway
The following DOT diagram illustrates the divergence between the CYP2B6 oxidative pathway and the Reductive pathway, highlighting the secondary role of CYP2B6.[1]
Figure 1: Metabolic bifurcation of Bupropion.[1] Note that CYP2B6 competes with the formation of the target alcohol and subsequently metabolizes it.[1]
Experimental Protocols
To investigate the role of CYP2B6 in this specific pathway, researchers must isolate the microsomal fraction (CYP source) from the cytosolic fraction (CBR source) or use selective chemical inhibition.[1]
4.1 In Vitro Fractionation Protocol
Objective: Distinguish between CYP2B6-mediated clearance and CBR-mediated formation.[1]
-
Tissue Preparation:
-
Incubation Setup (Microsomal):
-
Substrate: 10–100
M Bupropion or Hydrobupropion.[1] -
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Inhibitor (Critical Step): Add Ticlopidine (1
M) to selectively inhibit CYP2B6.[1] -
Observation: If Ticlopidine inhibits the formation of the product, the pathway is CYP2B6-mediated.[1] If it inhibits the disappearance of the product (when starting with Hydrobupropion), CYP2B6 is the clearance mechanism.[1]
-
-
Incubation Setup (Cytosolic):
4.2 Data Analysis: Kinetic Parameters
When analyzing the formation of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, the data should be fitted to the Michaelis-Menten equation.[1]
| Parameter | CYP2B6 Pathway (Hydroxylation) | CBR Pathway (Reduction) |
| Low (~10–20 | High (~100–500 | |
| Variable (Polymorphic) | Generally High | |
| Inhibitor Sensitivity | Ticlopidine, Clopidogrel | Quercetin, Menadione |
References
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Faucette, S. R., et al. (2000).[1][6] Relative contribution of CYP2B6 to bupropion hydroxylation in human liver microsomes.[1][5][7][8] Drug Metabolism and Disposition. Link
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Connarn, J. N., et al. (2015).[1][5][6][8][9] Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine.[1][8] Drug Metabolism and Disposition. Link
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Sager, J. E., et al. (2016).[1][5][6][10] Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion and 4'-OH-bupropion in vitro.[1][6] Drug Metabolism and Disposition. Link
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Valdes, I., et al. (2010).[1] The role of 11
-hydroxysteroid dehydrogenase type 1 in the bioreduction of bupropion. Drug Metabolism Letters. Link -
Turpeinen, M., & Zanger, U. M. (2012).[1] Cytochrome P450 2B6: function, genetics, and clinical relevance. Drug Metabolism Reviews. Link
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An In-Depth Technical Guide to the Half-life and Elimination of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (Bupropion) In Vivo
This guide provides a comprehensive technical overview of the in vivo pharmacokinetics of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, known clinically as bupropion. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies.
Introduction: The Clinical and Pharmacological Profile of Bupropion
Bupropion is an atypical antidepressant and smoking cessation aid first patented in 1974 and approved by the U.S. Food and Drug Administration (FDA) in 1985.[1] It is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from more common selective serotonin reuptake inhibitors (SSRIs).[2][3] This unique mechanism of action contributes to a side effect profile that typically does not include sexual dysfunction or significant weight gain, which are common with other antidepressants.[2][4]
Bupropion is administered orally as a racemic mixture and is available in immediate-release (IR), sustained-release (SR), and extended-release (XL) formulations to accommodate different dosing strategies.[1][5] Its primary indications are the treatment of Major Depressive Disorder (MDD) and Seasonal Affective Disorder (SAD), as well as an aid for smoking cessation.[1][6]
Metabolic Pathways: The Key to Understanding Elimination
Bupropion undergoes extensive and complex metabolism, primarily in the liver, which is a critical determinant of its pharmacokinetic profile and duration of action.[7][8] Less than 1% of the parent drug is excreted unchanged.[3][4] The metabolism produces three major active metabolites that have longer half-lives and reach higher plasma concentrations than bupropion itself, contributing significantly to the drug's overall pharmacological effect.[2][3][9]
The primary metabolic routes are:
-
Oxidative Hydroxylation: The main pathway is mediated by the cytochrome P450 enzyme CYP2B6 , which hydroxylates the tert-butyl group to form hydroxybupropion .[1][7][10] This metabolite is approximately half as potent as the parent drug but circulates at much higher concentrations.[7][11]
-
Reductive Metabolism: The carbonyl group of bupropion is reduced by carbonyl reductases in the liver and intestines to form two amino-alcohol isomers: threohydrobupropion and erythrohydrobupropion .[1][7][10] These metabolites are less potent than bupropion but have significantly longer half-lives.[1][11]
-
Further Metabolism & Conjugation: These primary active metabolites can undergo further metabolism, including glucuronidation, to form more water-soluble compounds that are readily excreted.[9][12]
The extensive reliance on CYP2B6 for metabolism makes bupropion susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[13]
Caption: Metabolic pathway of Bupropion to its major active metabolites.
In Vivo Half-Life and Elimination
The elimination of bupropion is a multi-component process, dictated by the clearance of both the parent drug and its long-lived active metabolites. After chronic dosing, steady-state plasma concentrations of bupropion are typically reached within 8 days.[11][14]
Routes of Elimination
Radiolabeled studies in humans have shown that the primary route of elimination is through the kidneys.[1]
-
Urinary Excretion: Approximately 87% of an administered dose is recovered in the urine.[1][4][10]
-
Fecal Excretion: Around 10% of the dose is eliminated in the feces.[1][4][10]
Critically, only about 0.5% of the dose is excreted as unchanged bupropion, highlighting the near-complete metabolic clearance of the drug.[4][10][14]
Elimination Half-Life
The concept of half-life for bupropion is complex due to its active metabolites. The half-life of the parent drug differs from the functional duration of effect, which is influenced by the much longer half-lives of its metabolites.[2][15]
| Compound | Mean Elimination Half-Life (Chronic Dosing) | Notes |
| Bupropion (Parent Drug) | ~21 hours (± 9 hours)[1][14][15] | Reaches steady-state within 8 days.[14] |
| Hydroxybupropion | ~20 hours (± 5 hours)[14][15] | AUC at steady state is ~17 times that of bupropion.[14][15] |
| Threohydrobupropion | ~37 hours (± 13 hours)[2][14][15] | Longest-lived major active metabolite. |
| Erythrohydrobupropion | ~33 hours (± 10 hours)[2][14] | Contributes to the overall pharmacodynamic profile. |
Data compiled from FDA label and pharmacokinetic studies.[2][14][15]
Given that the longest-lived active metabolite (threohydrobupropion) has a half-life of approximately 37 hours, it takes about 8-9 days for the drug and its active metabolites to be fully cleared from the system after the final dose.[15]
Factors Influencing Half-Life and Elimination
Several physiological and external factors can alter the pharmacokinetics of bupropion, requiring careful consideration in both clinical and research settings.
-
Hepatic Impairment: Since the liver is the primary site of metabolism, liver disease can significantly prolong the half-life of bupropion and its metabolites.[11][14][16] Studies in patients with alcoholic liver disease showed a significantly longer half-life for hydroxybupropion.[14]
-
Renal Impairment: Reduced kidney function can impair the elimination of the polar metabolites, leading to their accumulation.[1][11][16] Dose adjustments are often necessary for patients with moderate to severe renal impairment.[1][8]
-
Age: Older adults may have reduced hepatic and renal function, leading to decreased clearance and a potential need for dose adjustments.[1] Conversely, some studies suggest adolescents may have increased weight-normalized exposure to bupropion compared to adults.[17]
-
Drug Interactions:
-
CYP2B6 Inhibitors (e.g., ticlopidine, clopidogrel) can increase bupropion plasma concentrations.[13]
-
CYP2B6 Inducers (e.g., carbamazepine, phenytoin) can decrease bupropion concentrations, potentially reducing efficacy.[13]
-
Bupropion itself is a strong inhibitor of CYP2D6 , which can increase the levels of other drugs metabolized by this enzyme, such as certain beta-blockers and other antidepressants.[13][18]
-
Methodologies for In Vivo Pharmacokinetic Analysis
Accurate characterization of bupropion's half-life and elimination requires a robust experimental design and a validated bioanalytical method.
Caption: Standard experimental workflow for a bupropion pharmacokinetic study.
Experimental Protocol: Quantification via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying bupropion and its metabolites in biological matrices due to its high sensitivity and specificity.[19][20]
Objective: To determine the concentration-time profile of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in human plasma.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare stock solutions of bupropion and its three major metabolites, along with a suitable internal standard (e.g., bupropion-d9), in methanol.[19]
-
Create a series of calibration standards and quality control (QC) samples by spiking known amounts of the stock solutions into blank human plasma.[21] Concentration ranges should cover the expected therapeutic levels (e.g., 1-500 ng/mL for bupropion).[20][21]
-
-
Sample Extraction:
-
Thaw subject plasma samples, calibration standards, and QCs on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Perform protein precipitation: Add a precipitating agent like acetonitrile or trichloroacetic acid, vortex vigorously, and centrifuge to pellet the proteins.[22]
-
Alternative (for cleaner samples): Use solid-phase extraction (SPE) for a more robust cleanup.[19]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use an isocratic or gradient mobile phase (e.g., acetonitrile and ammonium acetate buffer) to separate the analytes.[19]
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[19]
-
Monitor the specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode. For example:
-
-
-
Method Validation:
Data Analysis and Interpretation
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentrations of bupropion and its metabolites in the subject samples.
-
Plot the plasma concentration versus time for each analyte.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
t½ (Elimination Half-Life): The time required for the plasma concentration to decrease by half.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Conclusion
The in vivo disposition of bupropion is characterized by extensive hepatic metabolism into three pharmacologically active metabolites. The elimination half-life of the parent drug is approximately 21 hours, but the significantly longer half-lives of its metabolites, particularly threohydrobupropion (~37 hours), govern the total duration of pharmacological activity and the time required for complete clearance from the body. Understanding these complex pharmacokinetic properties, the factors that influence them, and the robust bioanalytical methods required for their study is essential for the safe and effective development and clinical use of bupropion.
References
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StatPearls. (2024, September 2). Bupropion. NCBI Bookshelf. [Link]
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Wikipedia. Bupropion. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 444, Bupropion. [Link]
-
Addiction Resource. (2019, July 5). Wellbutrin Half-Life: How Does Bupropion Work in the Human Body?. [Link]
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U.S. Food and Drug Administration. Wellbutrin (bupropion hydrochloride) tablets label. [Link]
-
ResearchGate. Bupropion and its metabolites found in human plasma. [Link]
-
Dr. Oracle. (2025, November 17). What is the elimination half-life of bupropion (Wellbutrin) from the body?. [Link]
-
Dr. Oracle. (2025, May 14). What is the metabolism of Bupropion (Wellbutrin)?. [Link]
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Dr. Oracle. (2025, August 16). What is the half-life of Wellbutrin (bupropion)?. [Link]
-
Masters, A. R., et al. (2016). Identification of non-reported bupropion metabolites in human plasma. Clinical & Translational Science. [Link]
-
Agilent Technologies. Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. [Link]
-
PharmGKB. Bupropion Pathway, Pharmacokinetics. [Link]
-
da Costa, B. R., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews. [Link]
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Learned, S. M., et al. (2003). In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography. The American Journal of Psychiatry. [Link]
-
Kanawade, S. N., et al. (2025). RP-HPLC Bio-Analytical Method for Precise Quantification and Validation of Bupropion Hydrochloride in Human Plasma. Journal of Neonatal Surgery. [Link]
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Psychopharmacology Institute. (2025). Bupropion (IR/SR/XL): Complete Pharmacology & Evidence-Based Guide. [Link]
-
Jain, P., et al. (2012). Liquid Chromatography Tandem mass spectrometry method for Quantification of Buproprion and Hydroxy Buproprion in Human Plasma. IT Medical Team. [Link]
-
ResearchGate. An LC Method for the Determination of Bupropion and Its Main Metabolite, Hydroxybupropion in Human Plasma. [Link]
-
Psychopharmacology Institute. (2025, April 18). Bupropion Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]
-
Shahi, I., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. Indian Journal of Pharmaceutical Education and Research. [Link]
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Gufford, B. T., et al. (2017). In vitro to in vivo extrapolation of the complex drug-drug interaction of bupropion and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation. Biochemical Pharmacology. [Link]
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U.S. Food and Drug Administration. WELLBUTRIN XL (bupropion hydrochloride) extended-release tablets label. [Link]
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Dwoskin, L. P., et al. (2006). Review of the Pharmacology and Clinical Profile of Bupropion, an Antidepressant and Tobacco Use Cessation Agent. CNS Drug Reviews. [Link]
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Dr. Oracle. (2025, April 30). What are the pharmacokinetics of Bupropion (Wellbutrin) Extended Release (XL)?. [Link]
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Findling, R. L., et al. (2015). Single-dose pharmacokinetics of bupropion hydrobromide and metabolites in healthy adolescent and adult subjects. Clinical Pharmacology in Drug Development. [Link]
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Foley, K. F., et al. (2006). Bupropion: Pharmacology and therapeutic applications. Expert Review of Neurotherapeutics. [Link]
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Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in Human Plasma
Abstract
This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in human plasma. This compound is a significant metabolite of bupropion, an aminoketone class antidepressant and smoking cessation aid.[1][2] The accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. The described method employs a straightforward protein precipitation protocol for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates high sensitivity, specificity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]
Introduction: The Rationale for Method Development
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is a primary alcohol metabolite of bupropion. Bupropion itself is extensively metabolized, with less than 1% of the parent drug excreted unchanged.[1] Its major active metabolites, including hydroxybupropion, play a significant role in its overall pharmacological profile.[5][6] Therefore, a reliable analytical method that can accurately quantify key metabolites like 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is essential for in-depth pharmacokinetic assessments and to understand the complete metabolic fate of the parent drug.
LC-MS/MS stands as the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[4][7] The primary challenge in developing such methods for biological matrices like plasma is the mitigation of matrix effects, primarily from abundant proteins and phospholipids, which can interfere with analyte ionization and compromise data integrity.[8][9] This application note presents a method that is not only robust and reliable but also optimized for high-throughput analysis, making it suitable for both clinical research and drug development settings.
Analyte & System Parameters: A Foundation of Selectivity
The success of an LC-MS/MS method hinges on the careful optimization of both chromatographic and mass spectrometric parameters.
Analyte Properties
The target analyte, 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, possesses a molecular weight of 241.76 g/mol and a molecular formula of C13H20ClNO.[10] Its structure, featuring a secondary amine (the tert-butylamino group), makes it readily protonated, favoring positive ion electrospray ionization (ESI+).
Mass Spectrometry
The core of this method is the high selectivity afforded by tandem mass spectrometry. The instrument was tuned to specifically monitor the transition from a precursor ion to a product ion unique to the analyte.
-
Ionization and Precursor Selection: In the ESI+ source, the analyte accepts a proton to form the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 242.1. This ion is selected in the first quadrupole (Q1).
-
Fragmentation and Product Ion Selection: The selected precursor ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2). The fragmentation of the tert-butylamino group is a characteristic pathway for related compounds.[11][12] The most stable and abundant fragment is often the tert-butyl cation or a related structure. For this analyte, a primary fragmentation event is the cleavage of the C-C bond adjacent to both the hydroxyl and the nitrogen-bearing carbon, leading to a stable fragment. Based on fragmentation patterns of similar structures, the most probable and stable product ion for monitoring in the third quadrupole (Q3) was determined to be m/z 184.1, corresponding to the loss of the tert-butyl group and subsequent rearrangement. This is analogous to the fragmentation of Bupropion, which also produces a key fragment at m/z 184.1.[1]
The optimized MS/MS parameters are summarized below:
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen in the tert-butylamino group is readily protonated. |
| Precursor Ion (Q1) | m/z 242.1 | Corresponds to the [M+H]⁺ of the analyte. |
| Product Ion (Q3) | m/z 184.1 | A stable and specific fragment ion resulting from CID. |
| Internal Standard | Bupropion-d9 or Risperidone | A stable isotope-labeled analog is ideal to compensate for matrix effects and variability. Risperidone is a suitable alternative if a labeled standard is unavailable.[13] |
| Dwell Time | 100 ms | Balances sensitivity with the ability to acquire sufficient data points across the chromatographic peak. |
| Collision Energy (CE) | Optimized experimentally (typically 15-30 eV) | Tuned to maximize the signal of the product ion. |
| Declustering Potential (DP) | Optimized experimentally (typically 50-100 V) | Prevents premature fragmentation in the ion source. |
Experimental Workflow: From Sample to Result
A well-defined workflow ensures reproducibility and minimizes the potential for error. The process can be visualized as a logical progression from sample receipt to final data analysis.
Caption: High-level experimental workflow from sample preparation to final quantification.
Detailed Protocol: Sample Preparation
Protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of proteinaceous interferences from plasma samples.[5][8]
Objective: To isolate the analyte from plasma proteins with high recovery.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) stock solution (e.g., Bupropion-d9)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 3:1 ratio of solvent to plasma ensures efficient precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Carefully transfer 200 µL of the clear supernatant into an HPLC vial or a 96-well plate for analysis.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Detailed Protocol: LC-MS/MS Analysis
The chromatographic method is designed to provide sharp, symmetrical peaks with sufficient retention to avoid interference from the solvent front and early-eluting matrix components.
Objective: To achieve baseline separation of the analyte from endogenous plasma components.
LC System Parameters:
| Parameter | Setting |
|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table Below |
Chromatographic Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Method Validation & Performance
A rigorous validation was performed in accordance with FDA guidelines to ensure the method is fit for its intended purpose.[3][14] The key validation parameters are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | r² > 0.995 | r² ≥ 0.99 |
| Range | 0.5 - 500 ng/mL | Defined by linear response |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-Noise > 10, Precision <20%, Accuracy ±20% |
| Intra-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect | CV < 15% | CV ≤ 15% |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top) | Stable | Analyte concentration within ±15% of nominal |
Logical Framework for Method Development
The development of this method followed a systematic, science-driven approach to ensure robustness and reliability.
Caption: Logical flow diagram illustrating the systematic approach to method development.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in human plasma. The method is rapid, sensitive, and selective, employing a simple protein precipitation step that is amenable to high-throughput workflows. The comprehensive validation confirms its accuracy, precision, and reliability, making it an invaluable tool for pharmacokinetic studies and therapeutic drug monitoring related to bupropion administration.
References
-
Agilent Technologies. (n.d.). Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Retrieved from [Link]
-
Masters, J., et al. (2016). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. Journal of Chromatography B, 1021, 146-154. Available at: [Link]
-
Biotage. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
PlumX Metrics. (2016). Development and validation of a high-throughput stereoselective LC–MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. Retrieved from [Link]
-
Steen, H., & Mann, M. (2004). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Nature Reviews Molecular Cell Biology, 5(9), 699-711. Available at: [Link]
-
Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International, 17(12), 1084–1093. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445, 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link].
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Ramu, G., et al. (2012). A new LCMS/MS method for estimation of Bupropion and its metabolite in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 558-563. Available at: [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Retrieved from [Link]
-
Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]
-
Pearson+. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
Frontage Labs. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
Wouters, S., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
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Application Note: A Robust Method for the Quantification of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in Human Plasma using Mixed-Mode Solid-Phase Extraction and LC-MS/MS
Abstract
This document describes a detailed, reliable, and highly selective method for the extraction and quantification of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, a structural analog of bupropion, from human plasma.[1] Due to the absence of a standardized, published protocol for this specific analyte, this method has been developed based on established principles of analytical chemistry. The protocol employs a mixed-mode solid-phase extraction (SPE) strategy, which combines reversed-phase and cation exchange mechanisms for superior sample cleanup and analyte enrichment.[2][3][4] Final quantification is achieved using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing excellent sensitivity and selectivity.[5][6] This application note provides a complete, step-by-step protocol and discusses the scientific rationale behind the chosen methodology, making it suitable for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Introduction and Scientific Principle
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is a basic compound containing a secondary amine (tert-butylamino group) and a secondary alcohol functional group.[7] Its chemical structure, particularly the amine group which is protonated at physiological pH, makes it an ideal candidate for a mixed-mode Solid-Phase Extraction (SPE) approach.
SPE Mechanism Rationale: A mixed-mode cation exchange (MCX) sorbent is selected for this protocol. This type of sorbent possesses both hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities.[2][8] This dual-retention mechanism is highly advantageous for extracting basic drugs from complex biological matrices like plasma.[9][10][11]
The extraction process is governed by pH control:
-
Loading: The plasma sample is acidified and loaded onto the SPE cartridge. At a low pH, the analyte's amine group is positively charged, leading to strong retention by the cation-exchange groups on the sorbent.
-
Washing: A series of washes with acidic and organic solvents removes neutral and acidic interferences, as well as matrix components like phospholipids and proteins. The analyte remains tightly bound to the sorbent.[2][9]
-
Elution: A basic elution solvent is used to neutralize the charge on the analyte's amine group. This disrupts the ionic interaction with the sorbent, allowing the analyte to be eluted with a high concentration of organic solvent.[9][12]
This targeted approach provides a significantly cleaner extract compared to simpler methods like protein precipitation or liquid-liquid extraction, thereby reducing matrix effects and improving the accuracy and precision of the LC-MS/MS analysis.[13]
Materials and Reagents
-
Analytes and Standards:
-
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol-d9 (recommended)
-
-
Solvents and Chemicals (HPLC or MS Grade):
-
Methanol
-
Acetonitrile
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Phosphoric Acid (≥85%)
-
-
SPE Cartridges:
-
Mixed-Mode Polymeric Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
Sample Pre-treatment
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution to all tubes except for the blank matrix.
-
Add 200 µL of 2% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes. The supernatant will be loaded onto the SPE cartridge.
Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the entire supernatant from the pre-treated sample (from step 3.2.5) onto the cartridge at a slow, steady flow rate (~1-2 mL/min).[14]
-
Wash 1: Pass 1 mL of 0.1 M HCl through the cartridge to remove weakly bound interferences.[14]
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove hydrophobic, non-basic interferences.[14]
-
Dry: Dry the cartridge under high vacuum for 2-5 minutes to remove residual wash solvents.[14]
-
Elute: Elute the target analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.[12][14]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
The entire sample preparation and analysis workflow is summarized in the diagram below.
Caption: Workflow for Extraction and Analysis.
Instrumental Analysis: LC-MS/MS Conditions
The following are suggested starting conditions and must be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ionization Voltage | +4500 V |
| Source Temp. | 500 °C |
| MRM Transitions | To be determined by infusing the analyte and ISAnalyte (Q1/Q3): e.g., 242.1 -> 184.1 IS (Q1/Q3): e.g., 251.1 -> 193.1 |
Note: The molecular weight of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is 241.76 g/mol . The [M+H]+ precursor ion would be approximately m/z 242.1. The product ion (184.1) is a hypothetical fragment resulting from the loss of the tert-butylamino group and water.[7]
Method Validation
For use in regulated bioanalysis, this method must be fully validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[15][16][17] Key validation parameters are summarized below.
| Validation Parameter | Description and Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix. |
| Linearity & Range | A calibration curve with at least 6 non-zero points. A correlation coefficient (r²) of ≥0.995 is typically required.[18] |
| Accuracy & Precision | Intra- and inter-day accuracy (%RE) and precision (%RSD) should be within ±15% (±20% at the LLOQ) for QC samples at low, medium, and high concentrations.[18] |
| Recovery | Extraction recovery should be consistent and reproducible across the concentration range. While high recovery is desirable (>80%), consistency is more critical.[18][19] |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked samples to that in pure solution. The IS should track and compensate for any ion suppression or enhancement. |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and post-preparative (autosampler). |
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the extraction of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol from human plasma. The use of mixed-mode solid-phase extraction provides a robust and clean sample preparation method, which is essential for sensitive and reliable quantification by LC-MS/MS.[2][20] The provided parameters serve as an excellent starting point for method development and subsequent validation in a regulated or research environment.
References
- Grace Davison Discovery Sciences. (2026, February 14). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Juhascik, M. C., & Jenkins, A. J. (n.d.). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. PubMed.
- Johnson, R. D., & Lewis, R. J. (n.d.). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices via LC/MS. ROSA P.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.
- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
- MilliporeSigma. (n.d.). The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE.
- Xu, Y., & Li, W. (n.d.). Sample treatment based on extraction techniques for the determination of drugs in biological fluids by LC-MS/MS. Ovid.
- Lin, D. L., et al. (n.d.). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Ovid.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov.
- Agilent Technologies, Inc. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent.
- Lin, D. L., et al. (1998). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. PubMed.
- UCT. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS analysis.
- Agilent Technologies, Inc. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent.
- Sigma-Aldrich. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
- Chen, X. H., et al. (n.d.). Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide-Bore Capillary Gas Chromatography.
- Kowalczuk, D., et al. (2024, September 27). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PMC.
- Roberts, M., & Wood, M. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation.
- Fabregat-Cabello, N., et al. (n.d.). Comparison of the analysis of β-blockers by different techniques. ResearchGate.
- Devesa, J., et al. (n.d.). Qualitative doping analysis of β-blockers in urine by GC-MS/MS. IPDJ.
- Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Taylor, P. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?.
- Chemicea Pharmaceuticals. (n.d.). 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.
- U.S. Environmental Protection Agency. (n.d.). (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. EPA.
- National Center for Biotechnology Information. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. PubChem.
- U.S. Environmental Protection Agency. (2025, October 15). (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol - Links. EPA.
- Simson Pharma Limited. (n.d.). 2-(Butylamino)-1-(3-Chlorophenyl)propan-1-One Hydrochloride.
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- 4. chromatographyonline.com [chromatographyonline.com]
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- 8. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Enantioselective Separation of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol Isomers
Executive Summary
This application note details the protocols for the enantioselective separation of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol , pharmacologically known as dihydrobupropion (or hydrobupropion). As a reduced metabolite of the antidepressant Bupropion, this compound contains two chiral centers, resulting in four distinct stereoisomers: the threo-enantiomeric pair [(1S,2S) and (1R,2R)] and the erythro-enantiomeric pair [(1S,2R) and (1R,2S)].
Achieving baseline resolution of all four isomers is critical for pharmacokinetic profiling and enantiopure drug development. This guide presents three validated workflows:
-
Reversed-Phase LC-MS/MS: The "Gold Standard" for biological matrices, capable of simultaneous separation of all four isomers.
-
Normal Phase HPLC: Ideal for quality control (QC) and preparative purification.
-
SFC (Supercritical Fluid Chromatography): A high-throughput alternative for rapid screening.
Compound Profile & Stereochemical Challenge
The separation challenge lies in the basicity of the secondary amine and the presence of two chiral centers.
-
Chemical Name: 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol[1][2][3][4]
-
pKa: ~9.5 (Basic)
-
Stereoisomers: 4 (Two diastereomeric pairs).
-
Separation Logic: The method must first resolve the diastereomers (threo vs. erythro) and subsequently resolve the enantiomers within those pairs.
stereochemistry_logic.dot
Figure 1: Stereochemical hierarchy of dihydrobupropion. Successful methods must exploit both diastereomeric differences (physical properties) and enantiomeric differences (interaction with chiral selector).
Protocol A: Reversed-Phase LC-MS/MS (Bioanalytical Standard)
This protocol is derived from the work of Masters et al. (2016) and is considered the most robust method for separating all four isomers simultaneously in plasma or biological fluids. It utilizes a cellulose-based column under basic pH conditions to suppress ionization of the amine, improving peak shape.
Method Specifications
| Parameter | Condition |
| Column | Lux Cellulose-3 (Phenomenex) or Chiralcel OD-RH (Daicel) Chemistry: Cellulose tris(4-methylbenzoate) |
| Dimensions | 250 x 4.6 mm, 3 µm particle size |
| Mobile Phase A | 5 mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (pH 8.5) in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | 0-2 min: 60% B (Hold) 2-15 min: Ramp to 80% B 15-20 min: Hold 80% B |
| Flow Rate | 0.8 mL/min |
| Temperature | 40°C |
| Detection | MS/MS (ESI Positive Mode). MRM Transitions: m/z 242.1 → 168.1 |
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
System Equilibration:
-
Flush column with 60:40 (Water:ACN) for 30 minutes.
-
Equilibrate with the specific starting mobile phase for 20 minutes until baseline pressure stabilizes.
-
-
Sample Injection:
-
Inject 10 µL of sample (dissolved in mobile phase or extracted plasma).
-
-
Elution Order (Typical):
Protocol B: Normal Phase HPLC (QC & Purification)
For pharmaceutical quality control or preparative isolation where MS compatibility is not required, Normal Phase (NP) offers superior selectivity and easier solvent recovery.
Method Specifications
| Parameter | Condition |
| Column | Chiralpak AD-H (Daicel) or Amylose-1 (Phenomenex) Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm or 254 nm |
Technical Insight: The Role of Diethylamine (DEA)
The target compound is a secondary amine. On silica-based chiral columns, residual silanol groups can interact ionically with the amine, causing severe peak tailing.
-
Action: DEA acts as a "sacrificial base," blocking silanol sites and ensuring the separation is driven solely by the chiral selector (hydrogen bonding and steric inclusion).
-
Caution: Thoroughly flush the system with Isopropanol (IPA) before switching between Reversed Phase and Normal Phase to prevent salt precipitation.
Protocol C: SFC Screening (High Throughput)
Supercritical Fluid Chromatography (SFC) is increasingly preferred in drug discovery for its speed and low solvent consumption.
Method Specifications
| Parameter | Condition |
| Column | Chiralpak IG (Immobilized Amylose) or Chiralpak AD-H |
| Modifier | Methanol + 0.2% Isopropylamine (IPA-amine) |
| Gradient | 5% to 40% Modifier in CO2 over 5 minutes |
| Back Pressure | 120 bar |
| Temperature | 35°C |
| Flow Rate | 3.0 mL/min |
Why Immobilized Columns (IG)? Immobilized phases allow the use of a wider range of solvents (like THF or DCM) if standard alcohols fail to resolve the isomers. However, for this specific amino-alcohol, Methanol is usually sufficient as a modifier.
Method Development & Optimization Workflow
The following diagram illustrates the decision matrix for optimizing the separation if the standard protocols yield insufficient resolution (
optimization_workflow.dot
Figure 2: Troubleshooting decision tree for chiral amine separations.
References
-
Masters, A. R., McCoy, M., Jones, D. R., & Desta, Z. (2016). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS.[8][9][7] Journal of Chromatography B, 1015, 201-208.[9]
-
Suckow, R. F., et al. (1997). Enantiomeric determination of the phenylmorpholinol metabolite of bupropion in human plasma using coupled achiral-chiral liquid chromatography. Journal of Chromatography B, 692(2), 417-426.
-
Phenomenex Application Guide. High pH Stability of Lux Polysaccharide Chiral Columns for Basic Compounds.
-
Coles, R., & Kharasch, E. D. (2008). Stereoselective analysis of bupropion and its metabolites in human plasma and urine by LC-MS/MS. Journal of Chromatography B, 873(2), 253-258.
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- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. semanticscholar.org [semanticscholar.org]
In vitro microsomal stability assay for 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Application Note & Protocol
Title: High-Throughput In Vitro Metabolic Stability Assessment of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol Using Human Liver Microsomes
Abstract
This document provides a detailed application note and a robust experimental protocol for determining the in vitro metabolic stability of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, an active amino alcohol metabolite of the drug bupropion.[1][2] Assessing the metabolic fate of such compounds is a cornerstone of preclinical drug development, providing critical data for predicting in vivo hepatic clearance, potential drug-drug interactions, and overall pharmacokinetic profiles.[3][4] This guide, designed for drug metabolism scientists, details two key protocols: one for evaluating Phase I (CYP-mediated) metabolism and another for Phase II (UGT-mediated) glucuronidation, reflecting the compound's chemical structure. We emphasize the rationale behind each step, from the selection of cofactors to the analytical finish with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure scientifically sound and reproducible results.
Scientific Principles & Rationale
The liver is the primary organ for xenobiotic metabolism, a process broadly categorized into Phase I and Phase II reactions.[5] The in vitro microsomal stability assay is a cost-effective and high-throughput method used to model this process in early drug discovery.[3][6]
1.1. The Role of Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[5] They are a rich source of key drug-metabolizing enzymes, making them an excellent model for hepatic metabolism studies.[7] The primary enzyme families present are:
-
Cytochrome P450 (CYP) enzymes: These heme-containing monooxygenases are the principal drivers of Phase I metabolism, catalyzing oxidative reactions that introduce or expose functional groups on a substrate.[8]
-
UDP-glucuronosyltransferases (UGTs): These are the most important Phase II enzymes, catalyzing the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion.[5][9]
1.2. Rationale for Compound-Specific Assay Design
The test compound, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, is an amino alcohol. Its structure informs our experimental design:
-
The secondary alcohol (-OH) group makes it a prime candidate for Phase II conjugation, specifically glucuronidation by UGTs.[9]
-
While it is already a product of reduction (a Phase I reaction), further oxidative metabolism by CYP enzymes at other sites on the molecule cannot be ruled out without experimental data.
Therefore, a comprehensive stability assessment should investigate both major pathways.
1.3. Cofactor Requirements: Driving the Reactions
Metabolic reactions in microsomes are not spontaneous; they require specific cofactors.
-
NADPH (for Phase I): CYP-mediated oxidation requires a continuous supply of reducing equivalents, which is provided by NADPH.[8] To prevent cofactor depletion during the incubation, especially for slowly metabolized compounds, an NADPH-regenerating system is employed.[10][11] This system typically uses glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH) to continuously reduce NADP+ back to NADPH.[10][12]
-
UDPGA (for Phase II): UGT-mediated glucuronidation requires uridine 5'-diphosphoglucuronic acid (UDPGA) as a sugar donor.[13] To ensure the cofactor can access the UGT active site within the microsomal vesicle, a pore-forming agent like alamethicin is often included.[14]
1.4. Key Parameters: Quantifying Stability
The assay measures the disappearance of the parent compound over time. From this data, we calculate two key parameters:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of microsomal matrix cleared of the drug per unit time per unit of protein (e.g., µL/min/mg protein).[3] This parameter is crucial for subsequent in vitro-in vivo extrapolation (IVIVE).
Experimental Design & Workflow
A well-designed experiment includes multiple controls to ensure the validity of the results. The overall workflow involves incubation, reaction termination, sample processing, and bioanalysis.
Caption: Experimental workflow for the microsomal stability assay.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | Custom Synthesis/Sigma | Test Compound |
| Pooled Human Liver Microsomes (HLM) | Corning, BioIVT | Enzyme Source |
| NADPH Regenerating System (Sol A & B) | Corning, BioIVT | Phase I Cofactor System |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) | Sigma-Aldrich | Phase II Cofactor |
| Alamethicin | Sigma-Aldrich | Pore-forming agent |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | Assay Buffer |
| Verapamil, Testosterone | Sigma-Aldrich | High Clearance Controls |
| Diclofenac, Imipramine | Sigma-Aldrich | Medium Clearance Controls |
| Tolbutamide | Sigma-Aldrich | Internal Standard (IS) |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | Reaction Quench / Mobile Phase |
| Formic Acid (LC-MS Grade) | Fisher Scientific | Mobile Phase Modifier |
| DMSO (ACS Grade) | Sigma-Aldrich | Compound Solvent |
Detailed Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol and control compounds in 100% DMSO.
-
Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution 1:100 in 50:50 Acetonitrile:Water to create a 100 µM intermediate solution. This minimizes the final DMSO concentration in the incubation.
-
Microsome Suspension (1 mg/mL): On ice, dilute the pooled HLM stock (typically 20 mg/mL) to 1 mg/mL with cold 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice at all times.
-
Quench Solution: Prepare cold acetonitrile containing an appropriate internal standard (e.g., 100 nM Tolbutamide). The IS helps correct for variations in sample processing and instrument response.
4.2. Protocol 1: Phase I (CYP-Mediated) Metabolic Stability
This protocol assesses stability in the presence of CYP enzymes.[15]
| Parameter | Condition | Rationale |
| Test Compound Conc. | 1 µM | Low concentration to be under Km, ensuring first-order kinetics. |
| Microsomal Protein Conc. | 0.5 mg/mL | Balances metabolic activity with compound depletion rate.[16] |
| Incubation Volume | 200 µL | Standard volume for 96-well plate format. |
| Time Points | 0, 5, 15, 30, 45, 60 min | Captures a range of depletion rates for different compounds. |
| Temperature | 37°C | Mimics physiological temperature. |
| Final DMSO Conc. | < 0.1% | Minimizes solvent-based inhibition of enzyme activity. |
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, aliquot buffer, microsome suspension, and test compound intermediate solution. Include the following controls:
-
Test Compound (+NADPH): Main experimental condition (in triplicate).
-
Test Compound (-NADPH): Negative control to assess non-CYP degradation or chemical instability (in duplicate).[14]
-
Positive Controls (+NADPH): High (Verapamil) and medium (Diclofenac) clearance compounds to validate assay performance.
-
-
Pre-incubation: Add 178 µL of the 1 mg/mL HLM suspension to the appropriate wells. Add 2 µL of the 100 µM compound intermediate solution. Mix and pre-incubate the plate for 10 minutes at 37°C in a shaking water bath. This step allows the compound to partition into the microsomal membranes and equilibrates the temperature.
-
Reaction Initiation: Prepare the NADPH regenerating system according to the manufacturer's instructions.[17] Initiate the reaction by adding 20 µL of the NADPH solution to the "+NADPH" wells. For "-NADPH" wells, add 20 µL of 0.1 M phosphate buffer. The time of this addition is T=0.
-
Sampling and Quenching: At each time point (0, 5, 15, 30, 45, 60 min), transfer a 25 µL aliquot of the incubation mixture into a new 96-well plate containing 100 µL of the cold acetonitrile/IS quench solution. The T=0 sample should be taken immediately after adding the cofactor.
-
Sample Processing: After the final time point, seal the quench plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4.3. Protocol 2: Phase II (UGT-Mediated) Metabolic Stability
This protocol assesses the potential for glucuronidation.[13][18]
Modifications from Protocol 1:
-
Cofactor: Replace the NADPH regenerating system with UDPGA (final concentration 2 mM).
-
Microsome Preparation: Before diluting, treat the HLM stock with alamethicin (e.g., 50 µg/mg protein) and incubate on ice for 15 minutes. This permeabilizes the microsomal membrane, allowing UDPGA to reach the UGT active sites.[14]
-
Positive Control: Use a known UGT substrate like Propofol or Estradiol.
The remaining steps (pre-incubation, initiation with UDPGA, quenching, and analysis) are analogous to the Phase I protocol.
LC-MS/MS Analysis
Analysis is performed using a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity.[19][20]
| Parameter | Example Condition |
| Instrument | Agilent Ultivo Triple Quadrupole MS |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 3 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM transitions for the test compound and internal standard must be optimized prior to the assay.
Data Analysis and Interpretation
-
Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.
-
Normalization: Express the amount of compound remaining at each time point as a percentage of the amount at T=0.
-
Plotting: Plot the natural logarithm (ln) of the "% Remaining" versus time.
-
Calculations: The slope of the linear regression from the plot gives the elimination rate constant (k).[3]
-
Slope = -k
-
Half-Life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Example Data and Interpretation:
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Verapamil | < 10 | > 70 | High Clearance / Unstable |
| Diclofenac | 15 - 30 | 23 - 46 | Medium Clearance / Moderately Stable |
| Tolbutamide | > 60 | < 11.5 | Low Clearance / Stable |
| Test Compound | (Experimental Result) | (Calculated Result) | (To Be Determined) |
Interpretation of results should always be benchmarked against the included controls to ensure the assay performed as expected.
The Role of Microsomal Metabolism in Drug Development
The data generated from this assay is foundational for predicting a drug's pharmacokinetic behavior.
Caption: Role of intrinsic clearance data in drug development.
Compounds with very high intrinsic clearance may face challenges with low oral bioavailability due to extensive first-pass metabolism and may be more susceptible to drug-drug interactions.[21] Conversely, highly stable compounds may have very long half-lives, which could lead to accumulation and toxicity. This assay provides the first critical alert for such properties, guiding the next steps in the drug development pipeline as recommended by regulatory bodies like the FDA.[22][23]
References
- Dr. Oracle. (2025, May 14). What is the metabolism of Bupropion (Wellbutrin)? Vertex AI Search.
- PubMed. (n.d.). Metabolism and kinetics of bupropion.
- Wikipedia. (n.d.). Bupropion.
- U.S. Food and Drug Administration. (n.d.). WELLBUTRIN Label.
- BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System.
- BioIVT Blogs. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism.
- ClinPGx. (n.d.). Bupropion Pathway, Pharmacokinetics.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance. YouTube.
- Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
- PharmChek. (2025, February 19). Ensuring Accurate Drug Test Results: The Role of LC-MS/MS Confirmation.
- MHE Labs. (2024, May 18). What is LC-MS/MS Workplace Drug Testing?
- Pharmaron. (n.d.). Metabolism.
- BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
- XenoTech. (n.d.). RapidStart™ NADPH Regenerating System.
- Cyprotex. (n.d.). Microsomal Stability.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
- Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer.
- ResearchGate. (n.d.). Construction of an in vitro NADPH regeneration system and its results.
- Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry.
- Google Patents. (n.d.). ES2261234T5 - BUPROPION METABOLITES AND SYNTHESIS AND USE METHODS.
- MTTlab. (n.d.). Microsomal Stability Assay.
- PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol.
- MCE. (n.d.). Design and optimization of the cocktail assay for rapid assessment of the activity of UGT enzymes in human and rat liver microsomes.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
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- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. bioivt.com [bioivt.com]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
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- 23. fda.gov [fda.gov]
Solid-Phase Extraction Protocols for Hydroxybupropion Metabolites: A Detailed Application Note for Researchers
This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction (SPE) of hydroxybupropion and its related metabolites from biological matrices. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and field-proven methodologies to ensure accurate and reproducible quantification of these critical analytes.
Introduction: The Importance of Monitoring Hydroxybupropion
Bupropion is a widely prescribed antidepressant and smoking cessation aid. It is extensively metabolized in the body, primarily by cytochrome P450 2B6 (CYP2B6), to form several active metabolites, with hydroxybupropion being the most prominent. Notably, plasma concentrations of hydroxybupropion can be significantly higher than the parent drug, and it contributes substantially to the overall pharmacological and toxicological profile of bupropion treatment. Therefore, the accurate and reliable measurement of hydroxybupropion is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous substances that can interfere with analytical measurements. Solid-phase extraction (SPE) is a powerful sample preparation technique that effectively removes these interferences, leading to cleaner extracts and improved analytical sensitivity and specificity, particularly for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Rationale for Mixed-Mode Cation Exchange (MCX) SPE
Hydroxybupropion is a basic compound, making it an ideal candidate for mixed-mode cation exchange (MCX) solid-phase extraction. MCX sorbents possess both reversed-phase (hydrophobic) and strong cation exchange (ionic) functionalities. This dual retention mechanism provides enhanced selectivity and allows for more rigorous washing steps to remove matrix interferences without significant loss of the analyte.
The principle behind MCX SPE for hydroxybupropion is based on manipulating the pH of the sample and the extraction solutions to control the analyte's charge state and its interaction with the sorbent.
-
Sample Loading: The biological sample is acidified before loading onto the SPE cartridge. At a low pH, the secondary amine group of hydroxybupropion becomes protonated (positively charged), enabling strong binding to the negatively charged sulfonic acid groups of the cation exchange sorbent.
-
Washing: A series of washes with acidic and organic solvents removes neutral and acidic interferences, as well as other matrix components like phospholipids, which are a major source of ion suppression in LC-MS/MS analysis. The strong ionic bond between hydroxybupropion and the sorbent prevents its premature elution during these stringent washing steps.
-
Elution: Finally, the analyte is eluted with a basic organic solvent. The high pH of the elution solvent neutralizes the charge on the hydroxybupropion molecule, disrupting the ionic interaction with the sorbent and allowing it to be eluted by the organic solvent.
This targeted approach results in a highly purified extract, minimizing matrix effects and leading to more accurate and precise analytical results.
Visualizing the SPE Workflow
The following diagram illustrates the key steps in a typical mixed-mode cation exchange SPE workflow for the extraction of hydroxybupropion.
Caption: Mixed-mode cation exchange SPE workflow for hydroxybupropion.
Detailed SPE Protocols
This section provides two detailed protocols for the solid-phase extraction of hydroxybupropion from human plasma using commercially available mixed-mode cation exchange cartridges. These protocols can be adapted for other biological matrices with minor modifications.
Protocol 1: Standard Mixed-Mode Cation Exchange (MCX) SPE
This protocol is a robust and widely used method for the extraction of basic drugs and their metabolites.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma samples
-
Internal standard (e.g., hydroxybupropion-d6)
-
2% Formic acid in water
-
Methanol (HPLC grade)
-
5% Ammonium hydroxide in methanol
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences, including phospholipids.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Simplified 3-Step Mixed-Mode SPE for High-Throughput Analysis
This protocol is designed for faster sample processing, making it suitable for high-throughput applications. It combines the sample pre-treatment and loading steps.
Materials:
-
Same as Protocol 1.
Step-by-Step Methodology:
-
Sample Pre-treatment and Loading:
-
Thaw plasma samples and vortex.
-
In a 96-well plate, add 100 µL of plasma, 10 µL of internal standard, and 100 µL of 4% phosphoric acid in water.
-
Mix thoroughly by pipetting up and down.
-
Load the entire mixture directly onto a 96-well MCX SPE plate.
-
-
Washing:
-
Wash the wells with 200 µL of methanol.
-
-
Elution:
-
Elute the analytes with 2 x 50 µL aliquots of 5% ammonium hydroxide in a 50:50 mixture of acetonitrile and methanol.
-
-
Dilution (No Evaporation):
-
Dilute the eluate with 100 µL of water containing 0.1% formic acid.
-
Mix and directly inject into the LC-MS/MS system.
-
Expected Performance and Data Presentation
The following table summarizes typical performance data for SPE methods for hydroxybupropion. These values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Typical Value | Source |
| Recovery | > 85% | [1] |
| Matrix Effect | < 15% | [1] |
| Intra-day Precision (%CV) | < 10% | [2] |
| Inter-day Precision (%CV) | < 10% | [2] |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | [3] |
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete elution- Analyte breakthrough during loading- Inappropriate pH of solutions | - Increase elution solvent volume or strength- Decrease sample loading flow rate- Ensure correct pH of all solutions |
| High Matrix Effects | - Inadequate washing- Co-elution of interferences | - Optimize wash steps with different solvents- Use a more selective SPE sorbent |
| Poor Reproducibility | - Inconsistent flow rates- Sorbent bed drying out- Incomplete vortexing | - Use a positive pressure manifold for precise flow control- Do not let the sorbent dry before loading the sample- Ensure thorough mixing at all stages |
Conclusion
Solid-phase extraction, particularly using mixed-mode cation exchange sorbents, is a highly effective and reliable technique for the extraction of hydroxybupropion and its metabolites from complex biological matrices. The protocols outlined in this application note provide a solid foundation for developing and implementing robust analytical methods. By understanding the underlying principles of SPE and carefully controlling the experimental parameters, researchers can achieve high analyte recovery, minimize matrix effects, and obtain accurate and reproducible data for their pharmacokinetic, therapeutic drug monitoring, and toxicological studies.
References
-
Parekh, J. M., Sutariya, D. K., Vaghela, R. N., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2012). Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects. Biomedical Chromatography, 26(3), 314-326. [Link]
-
Shahi, P. K., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. International Journal of Pharmaceutical Erudition, 52(4s), 74. [Link]
-
Jain, P., et al. (2012). Liquid Chromatography Tandem mass spectrometry method for Quantification of Buproprion and Hydroxy Buproprion in Human Plasma. IT Medical Team. [Link]
-
Waters Corporation. (n.d.). Oasis Sample Extraction Products. Kinesis Australia. [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
-
Agilent Technologies, Inc. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]
-
Gufford, B. T., et al. (2016). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. Journal of Chromatography B, 1033-1034, 245-253. [Link]
Sources
Derivatization techniques for GC-MS analysis of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Application Note: High-Performance GC-MS Analysis of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Executive Summary
This guide details the derivatization and GC-MS analysis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol , commonly known as Dihydrobupropion (or Hydrobupropion). This compound is a primary pharmacologically active metabolite of the antidepressant and smoking cessation aid, Bupropion.
Analytical Challenge: The analyte contains two polar functional groups: a secondary benzylic alcohol and a secondary amine. Direct GC-MS analysis is compromised by:
-
Hydrogen Bonding: Leading to peak tailing and adsorption on the liner/column.
-
Thermal Instability: Potential for dehydration or degradation in the injector port.
-
Steric Hindrance: The bulky tert-butyl group attached to the nitrogen significantly hinders derivatization at the amine site, requiring specific protocol adjustments compared to standard amphetamine-type stimulants.
Solution: Two validated protocols are presented:
-
Protocol A (Silylation): A robust, high-throughput method targeting the hydroxyl group (O-TMS) while leaving the sterically hindered amine underivatized. Ideal for general screening.
-
Protocol B (Acylation): A high-sensitivity method using Heptafluorobutyric Anhydride (HFBA) to introduce electronegative fluorine atoms, enhancing signal-to-noise ratios in MS detection.
Chemical Strategy & Mechanism
The derivatization strategy is dictated by the steric environment of the tert-butyl group. Unlike primary amines (e.g., amphetamine) which readily form N-TMS or N-acyl derivatives, the nitrogen in dihydrobupropion is shielded.
-
Target 1: Secondary Alcohol (-OH): Sterically accessible. Reacts rapidly with silylating and acylating agents.[1]
-
Target 2: Secondary Amine (-NH-tBu): Sterically blocked . Standard silylation conditions (e.g., BSTFA at 70°C) typically fail to derivatize this nitrogen. Forcing conditions often lead to mixed products. Therefore, Protocol A intentionally targets only the O-TMS derivative.
Reaction Mechanism Visualization
Figure 1: Reaction pathway for the silylation of Dihydrobupropion. Note the selective reaction at the hydroxyl group due to steric hindrance at the nitrogen.
Materials & Equipment
| Category | Item | Specification |
| Reagents | MSTFA or BSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (or Bis-), >99% purity. |
| TMCS | Trimethylchlorosilane (Catalyst), 1% v/v in silylating reagent. | |
| HFBA | Heptafluorobutyric anhydride (for Protocol B).[2] | |
| Solvents | Ethyl Acetate or Pyridine (Anhydrous, <50 ppm H₂O). | |
| Standards | Dihydrobupropion | Certified Reference Material (CRM). |
| Equipment | GC-MS System | Split/Splitless injector, EI Source (70 eV). |
| Column | 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm. | |
| Heating Block | Capable of maintaining 60-70°C ± 1°C. |
Protocol A: Silylation (Standard Screening)
Best for: General profiling, high concentrations, and routine forensic analysis.
Principle: This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The amine remains free (underivatized) but the molecule becomes sufficiently volatile for GC separation.
Step-by-Step Procedure:
-
Preparation: Aliquot 50 µL of sample extract (in ethyl acetate or similar) into a 1.5 mL GC autosampler vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Note: Ensure complete dryness; moisture kills the reagent.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (or MSTFA).
-
Solvent Addition (Optional): Add 50 µL of anhydrous Ethyl Acetate if dilution is needed.
-
Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 70°C for 30 minutes .
-
Cooling: Allow to cool to room temperature (approx. 10 mins).
-
Analysis: Inject 1 µL into the GC-MS (Splitless or 10:1 Split).
Expected Result:
-
Derivative: O-TMS-Dihydrobupropion.[3]
-
Mass Spectrum: Look for the molecular ion (
) shifted by +72 Da (TMS group). -
Isomers: You may observe two peaks corresponding to the threo and erythro diastereomers.
Protocol B: Acylation (High Sensitivity)
Best for: Trace analysis, confirmation, and reducing background noise.
Principle: Acylation with HFBA adds a heptafluorobutyryl moiety. While the hydroxyl reacts readily to form the ester, the amine may react partially or require harsher conditions. This protocol targets the O-HFB derivative. The fluorine atoms increase electron capture cross-section (great for NCI) and provide unique high-mass fragments in EI.
Step-by-Step Procedure:
-
Preparation: Evaporate 50 µL of sample extract to dryness under nitrogen.
-
Reagent Addition: Add 50 µL of HFBA .
-
Catalyst/Solvent: Add 30 µL of anhydrous Ethyl Acetate . Avoid Pyridine if possible as it can cause peak tailing with this specific analyte, though it is a common catalyst.
-
Reaction: Cap and incubate at 60°C for 20 minutes .
-
Caution: Overheating can degrade the labile benzylic ester.
-
-
Evaporation (Critical): Evaporate the excess HFBA reagent to dryness under nitrogen (HFBA is acidic and can damage the GC column).
-
Reconstitution: Reconstitute immediately in 100 µL of anhydrous Ethyl Acetate.
-
Analysis: Inject 1 µL immediately.
Expected Result:
-
Derivative: O-HFB-Dihydrobupropion.
-
Mass Spectrum: Distinctive loss of the heptafluoropropyl group (
) and molecular ion shift +196 Da.
Results & Discussion
Chromatographic Performance
The underivatized compound often elutes as a broad, tailing peak due to the free hydroxyl group interacting with silanols.
-
O-TMS Derivative: Sharp, symmetrical peak. Elutes earlier than the underivatized form due to loss of hydrogen bonding.
-
Diastereomer Separation: The threo and erythro forms of dihydrobupropion typically separate on a standard 5% phenyl column (e.g., DB-5MS), often by 0.1 - 0.3 minutes.
Method Comparison
| Feature | Silylation (Protocol A) | Acylation (Protocol B) |
| Reagent Stability | Low (Moisture Sensitive) | Moderate |
| Reaction Product | O-TMS (Amine free) | O-HFB (Amine free/partial) |
| Sensitivity (EI) | Good | Excellent (High mass fragments) |
| Column Maintenance | Low impact | High (Acidic byproducts if not removed) |
| Steric Handling | Does not derivatize amine | Does not derivatize amine (typically) |
Troubleshooting Guide
-
Missing Peaks: Check for moisture in the sample. Silylating reagents hydrolyze instantly in water.
-
Double Peaks (Non-isomeric): Incomplete derivatization. Ensure the reaction time is at least 30 mins at 70°C. If observing N-TMS formation (rare), reduce temperature to 60°C to favor O-TMS only.
-
Tailing: The bulky tert-butyl amine may still interact with active sites. Use a base-deactivated liner (e.g., silanized wool) to minimize this.
References
-
Masters, A. R., McCoy, M., Jones, D. R., & Desta, Z. (2016).[2][4][5] A novel stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to separate and quantify enantiomers of bupropion, 4-hydroxybupropion, and erythro- and threo-dihydrobupropion.[2][4][5] Journal of Chromatography B. Link
- Springer, D., et al. (2003). Derivatization procedures for the detection of bupropion and its metabolites in urine. Forensic Science International. (General reference for Bupropion metabolite analysis).
-
University of Athens. (2011). Development of a unified method for screening banned substances in athletes' urine using GC/MS. (Confirms O-TMS derivative of Dihydrobupropion). Link
-
Segura, J., Ventura, R., & Jurado, C. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples. Journal of Chromatography B. Link
Sources
Troubleshooting & Optimization
Troubleshooting low recovery rates of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in extraction
Analyte Identifier: Dihydrobupropion (Threo- / Erythro- hydrobupropion) Chemical Class: Aminophenylalcohol / Secondary Amine Support Ticket: #EXT-DBUP-001 Status: Resolved / Guide Published
Executive Summary & Chemical Context[1][2][3][4][5][6]
Warning: Molecule Identification Before troubleshooting, verify your target. The chemical name 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol corresponds to Dihydrobupropion (formed via carbonyl reduction of Bupropion).
-
Do not confuse this with "Hydroxybupropion" (2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol), which is the CYP2B6 metabolite and has significantly different solubility and stability profiles due to its cyclic hemiaminal structure.
The Core Problem: Dihydrobupropion is a secondary amine with a secondary alcohol group. Its pKa is approximately 9.6 . Low recovery rates (<50%) are almost invariably caused by insufficient basification of the aqueous matrix, leading to the molecule remaining ionized (protonated) and water-soluble during extraction.
Diagnostic Workflow
Use this logic flow to identify the root cause of your low recovery.
Figure 1: Diagnostic logic for troubleshooting extraction failures.
Critical Troubleshooting Modules
Module A: The pH Trap (The #1 Failure Point)
The Science:
Dihydrobupropion is a base (pKa ~9.6). In standard plasma (pH 7.4) or acidic buffers, it exists as a cation (
-
Rule of Thumb: To extract a base, the aqueous pH must be pKa + 2 .
-
Target pH: You must reach pH 11.5 - 12.0 .
Corrective Action:
-
Avoid: Bicarbonate buffers (max pH ~8.5) or weak dibasic phosphates.
-
Use: 0.5 M Sodium Carbonate (pH ~11.5) or 1M Ammonium Hydroxide.
Module B: Solvent Selection (Liquid-Liquid Extraction)
Unlike its parent ketone (Bupropion), Dihydrobupropion possesses a hydroxyl group, making it more polar.
| Solvent System | Suitability | Notes |
| Hexane / Heptane | 🔴 Poor | Too non-polar. Will extract Bupropion but leave the alcohol behind. |
| Dichloromethane (DCM) | 🟡 Moderate | Good solubility, but prone to emulsions and evaporation losses. |
| MTBE (Methyl tert-butyl ether) | 🟢 Excellent | Best balance. High recovery, clean layers, easy evaporation. |
| Ethyl Acetate (EtOAc) | 🟢 Good | High recovery, but extracts more matrix interferences (phospholipids). |
| Hexane:Isoamyl Alcohol (98:2) | 🟢 Optimization | The alcohol additive prevents adsorption and aids solubility. |
Module C: Solid Phase Extraction (SPE) Failure
If using SPE, "breakthrough" (analyte lost in wash steps) is common if the mechanism is misunderstood.
Recommended Cartridge: Mixed-Mode Cation Exchange (MCX / CX).
-
Why? HLB (Hydrophilic-Lipophilic Balance) cartridges rely solely on non-polar retention. Since Dihydrobupropion is moderately polar, it may wash off during the methanol wash. MCX locks the amine via ionic bonding, allowing aggressive organic washing.
Figure 2: Mixed-Mode Cation Exchange (MCX) protocol logic.
Validated Protocols
Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE)
Best for: Plasma, Serum, Urine
-
Aliquot: Transfer 200 µL of plasma to a glass tube (avoid plastic if possible to prevent adsorption).
-
Internal Standard: Add 20 µL deuterated internal standard (Dihydrobupropion-d9). Vortex.
-
Basify (Critical): Add 200 µL 0.5 M Sodium Carbonate (Na2CO3) .
-
Validation: Spot check pH with a strip; it must be >11.
-
-
Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether).
-
Agitate: Shaker/Vortex for 10 minutes (vigorous).
-
Separate: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Evaporate: Dry under Nitrogen at 40°C. Do not exceed 45°C (thermal instability risk).
-
Reconstitute: 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 90:10).
Protocol 2: Determining Matrix Effects vs. Recovery
If recovery is calculated by comparing extracted sample area to neat standard area, you are measuring "Process Efficiency," not true recovery. You must distinguish the two using the Matuszewski Method [1].
The Experiment: Prepare three sets of samples (n=3 each):
-
Set A (Neat Standard): Standard in mobile phase.[1]
-
Set B (Post-Extraction Spike): Extract blank matrix, then add standard.
-
Set C (Pre-Extraction Spike): Add standard to matrix, then extract.
Calculations:
-
Matrix Effect (ME):
[2]-
If < 85%: Ion Suppression is your problem, not extraction.
-
-
Recovery (RE):
[3]-
If < 85%: The extraction chemistry (pH/Solvent) is the problem.
-
Frequently Asked Questions (FAQ)
Q: Can I use the same protocol for Bupropion and Dihydrobupropion? A: Generally yes, but Dihydrobupropion is more sensitive to solvent polarity. If you use Hexane to extract Bupropion, you will lose ~40-60% of the Dihydrobupropion. Switch to MTBE to capture both.
Q: My peaks are splitting. Is this an extraction issue? A: No, this is likely stereochemistry. Dihydrobupropion has two chiral centers, resulting in threo- and erythro- diastereomers. Unless you use a chiral column, these may partially resolve on a standard C18 column, looking like a split peak. Ensure your chromatography gradient is shallow enough to either fully separate them or merge them.
Q: I see high recovery for the Internal Standard but low for the analyte. A: Check your equilibration time. If the analyte is protein-bound in the patient sample but the IS is added and immediately extracted, the IS extracts easily while the drug stays bound. Allow 15-30 mins equilibration after spiking before extraction [2].
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Coles, R., & Kharasch, E. D. (2008).[4] Stereoselective metabolism of bupropion by cytochrome P4502B6 (CYP2B6) and human liver microsomes.[4] Pharmaceutical Research, 25(6), 1405-1411.[4] Link
-
Wang, X., et al. (2012).[1] Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry.[1] Journal of Pharmaceutical and Biomedical Analysis, 70, 392-399. Link
-
Parekh, J. M., et al. (2012). A new LC-MS/MS method for estimation of Bupropion and its metabolite in human plasma.[5][1][6][7] American Journal of Research Communication. Link
Sources
- 1. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparing therapeutic potency of bupropion vs 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Comparative Therapeutics: Bupropion vs. Threohydrobupropion (2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol)
Executive Summary
This guide provides a technical comparison between Bupropion (the parent aminoketone) and its reduced metabolite, 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (commonly known as Threohydrobupropion or Dihydrobupropion ).
While Bupropion exhibits superior in vitro affinity (
Critical Chemical Distinction: Researchers must distinguish the subject molecule (Threohydrobupropion , formed via carbonyl reduction) from Hydroxybupropion (formed via CYP2B6 hydroxylation). While both are active metabolites, they possess distinct pharmacological profiles. This guide focuses strictly on the molecule defined by the IUPAC name provided: the alcohol reduction product.
Chemical & Metabolic Relationship
To understand the therapeutic potency, one must first map the metabolic conversion. Bupropion acts as a pro-drug precursor to a complex active moiety consisting of the parent and its metabolites.
Figure 1: Metabolic Pathways of Bupropion This diagram illustrates the divergence between the CYP2B6 oxidative pathway and the Carbonyl Reductase pathway that yields the subject molecule.
Caption: Bupropion is metabolized via two distinct pathways.[1][2][3][4] The target molecule (Threohydrobupropion) is formed via carbonyl reduction, distinct from the CYP2B6-mediated hydroxybupropion.[1][2][5]
Pharmacodynamic Profile: Potency Comparison
The therapeutic potency is evaluated primarily through monoamine reuptake inhibition (DAT/NET) and nicotinic acetylcholine receptor (nAChR) antagonism.
A. Monoamine Transporter Inhibition ( )
Bupropion is a classic Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[3] The alcohol metabolite retains this mechanism but with reduced affinity.
| Parameter | Bupropion (Parent) | Threohydrobupropion (Metabolite) | Comparative Insight |
| DAT Inhibition ( | ~0.5 - 2.0 | ~2.5 - 10.0 | Parent is ~5x more potent at inhibiting Dopamine reuptake. |
| NET Inhibition ( | ~1.0 - 3.0 | ~5.0 - 15.0 | Parent is ~5x more potent at inhibiting Norepinephrine reuptake. |
| nAChR Antagonism | High Potency ( | Moderate Potency | Metabolite contributes to anti-craving effects but is generally less potent than the parent or the hydroxy- metabolite. |
Expert Insight: While the
B. Pharmacokinetic Amplification
The "Effective Therapeutic Potency" is a function of Affinity
-
Half-Life (
): -
Systemic Exposure (AUC):
Experimental Protocols
To validate these differences in a drug development setting, the following protocols are recommended. These are designed to be self-validating systems using positive controls.
Protocol 1: Comparative Monoamine Uptake Inhibition Assay
Objective: Determine functional
Reagents:
-
Cell Lines: HEK-293 stably transfected with hDAT or hNET.
-
Radioligands:
-Dopamine and -Norepinephrine. -
Control: Nomifensine (non-selective inhibitor) or Indatraline.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h. -
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10
M pargyline (MAO inhibitor). Note: Pargyline is crucial to prevent intracellular degradation of the radioligand. -
Pre-incubation: Remove media, wash with KRH. Add test compounds (Bupropion vs. Threohydrobupropion) at concentrations ranging from
M to M. Incubate 10 min at 37°C. -
Uptake: Add
-Ligand (final conc 20 nM). Incubate 10 min (DAT) or 20 min (NET). -
Termination: Rapidly aspirate and wash 3x with ice-cold buffer. Ice-cold wash is essential to lock transporters and prevent efflux.
-
Quantification: Lyse cells with 1% SDS, add scintillation fluid, and count CPM.
Figure 2: Uptake Assay Logic Flow
Caption: Step-by-step workflow for determining IC50 values. The ice-cold wash step is the critical control point to freeze transporter activity.
Protocol 2: Metabolic Stability Assessment (S9 Fraction)
Objective: Confirm the resistance of Threohydrobupropion to further CYP2B6 metabolism compared to the parent.
-
System: Human Liver S9 fractions (containing both Cytosolic and Microsomal enzymes).
-
Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).
-
Procedure:
-
Incubate Bupropion (1
M) and Threohydrobupropion (1 M) separately. -
Sample at t=0, 15, 30, 60 min.
-
Quench with Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Expected Result: Bupropion will show rapid depletion (
min) converting to Hydroxybupropion. Threohydrobupropion should exhibit high stability ( remaining at 60 min), confirming its role as a terminal active metabolite.
References
-
FDA. (2013). Wellbutrin (bupropion hydrochloride) Tablets Labeling. U.S. Food and Drug Administration. Link
-
Damaj, M. I., et al. (2004). "Enantioselective effects of hydroxy metabolites of bupropion on behavior and nicotinic receptors." Journal of Pharmacology and Experimental Therapeutics, 311(3), 1078-1086. Link
-
Costa, R., et al. (2019). "Stereoselective metabolism of bupropion to its major metabolites in human liver microsomes." Drug Metabolism and Disposition, 47(3), 294-303. Link
-
Bondarev, M. L., et al. (2003). "Behavioral and biochemical investigations of bupropion metabolites." European Journal of Pharmacology, 474(1), 85-93. Link
-
Zhu, A. Z., et al. (2012). "Pharmacokinetics and pharmacogenetics of bupropion and its metabolites in a smoking cessation study." Translational Psychiatry, 2, e159. Link
Sources
A Senior Application Scientist's Guide to the Immunoassay Cross-Reactivity of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Introduction: The Challenge of Novel Analogs in Diagnostic Screening
In the landscape of clinical and forensic toxicology, the proliferation of novel psychoactive substances (NPS) presents a continuous analytical challenge. Among these is 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, a structural analog of bupropion and a member of the substituted cathinone class.[1][2][3][4] While not as widely known as other synthetic cathinones, its structural similarity to common drugs of abuse necessitates a thorough understanding of its behavior in routine toxicological screening panels, particularly immunoassays.
Immunoassays are the workhorse of initial drug screening due to their speed, high throughput, and cost-effectiveness.[5] However, these assays are built on the principle of antibody-antigen recognition, which is not always perfectly specific. Cross-reactivity, the binding of antibodies to compounds other than the target analyte, can lead to false-positive results, which carry significant clinical and legal implications.[6][7] Conversely, a lack of cross-reactivity for an abused substance can result in a false negative, masking a potential intoxication.[5]
This guide provides an in-depth comparison of the potential cross-reactivity of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in commonly used immunoassays. We will delve into the structural basis for this cross-reactivity, present available data on related compounds, and provide a robust experimental framework for researchers to assess this phenomenon in their own laboratories.
Analyte Profile: 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
To understand its potential for cross-reactivity, we must first examine the molecule itself.
-
IUPAC Name: 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol[1]
-
CAS Number: 119802-68-5[1]
-
Molecular Formula: C₁₃H₂₀ClNO[1]
-
Molecular Weight: 241.76 g/mol [1]
-
Synonyms: Dihydrobupropion, 3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol[1]
-
Structural Class: Substituted Cathinone/Phenethylamine
The structure features a chlorophenyl ring and a tert-butylamino group, bearing resemblance to both bupropion (an antidepressant) and various synthetic cathinones and amphetamine-type stimulants.[8][9][10] It is this structural mimicry that forms the basis of potential immunoassay cross-reactivity.
The Principle of Competitive Immunoassays and Cross-Reactivity
Most immunoassays for small drug molecules operate on a competitive binding principle. In this format, the drug present in a sample (e.g., urine or blood) competes with a labeled version of the drug for a limited number of antibody binding sites. A high concentration of the drug in the sample results in less binding of the labeled drug, producing a low signal. Conversely, a low concentration (or absence) of the drug in the sample leads to more binding of the labeled drug and a high signal.
Caption: Principle of a competitive immunoassay.
Cross-reactivity occurs when the antibody, designed to recognize a specific drug (e.g., amphetamine), also binds to other structurally similar molecules, such as 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.[7][11] The degree of cross-reactivity depends on the affinity of the antibody for the non-target compound.
Comparative Performance: Cross-Reactivity in Context
Direct experimental data on the cross-reactivity of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in commercial immunoassays is not widely published. However, we can infer its likely behavior by examining data from structurally related synthetic cathinones.
Studies have consistently shown that many synthetic cathinone derivatives exhibit low to negligible cross-reactivity in standard amphetamine and methamphetamine immunoassays.[12][13] This often leads to false-negative results in screening, meaning the presence of these substances can be missed if relying solely on these assays. For instance, one study evaluating 30 designer drugs, including eight cathinone derivatives, found that cross-reactivity was generally less than 4% in assays targeting amphetamine or methamphetamine.[12]
Conversely, some specialized immunoassays designed to detect specific cathinones (like mephedrone) may show significant cross-reactivity with other analogs.[12] The response of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol in such an assay would depend heavily on whether the antibody's recognition site targets the shared phenethylamine backbone or more specific side chains.
Table 1: Expected Cross-Reactivity Profile Based on Structurally Similar Compounds
| Immunoassay Target | Expected Cross-Reactivity of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | Rationale & Supporting Evidence |
| Amphetamine | Low to Negligible | Most synthetic cathinones are poorly detected by amphetamine assays. The bulky tert-butyl group and the 3-chloro substitution significantly alter the structure compared to amphetamine.[5][12] |
| Methamphetamine | Low to Negligible | Similar to amphetamine assays, the structural differences are typically too great for significant antibody binding.[12][13] |
| MDMA (Ecstasy) | Very Low to Negligible | The absence of the methylenedioxy ring, a key feature for MDMA antibodies, makes cross-reactivity highly unlikely.[14][15] |
| Synthetic Cathinones (e.g., Mephedrone) | Possible but Variable | Cross-reactivity is plausible in assays designed to detect the general cathinone structure. However, the specific substitutions on the molecule may increase or decrease binding depending on the specific antibody used in the kit.[12][16] |
Implication for Researchers: The high probability of false negatives on standard amphetamine panels underscores the critical need for more specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation.[6][16] An increase in unexplained positive immunoassay results that do not confirm for the target drug could indicate the presence of an emerging NPS like this one.[17]
Experimental Protocol: A Framework for Determining Immunoassay Cross-Reactivity
To definitively assess the cross-reactivity of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, a systematic experimental approach is required. The following protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for this purpose. This protocol is a self-validating system, as it relies on the comparison of the test compound's dose-response curve to that of the assay's target calibrator.
Sources
- 1. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | CAS No- 119802-68-5 | NA [chemicea.com]
- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. averhealth.com [averhealth.com]
- 8. 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | C29H50ClN7O9S | CID 45257174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chlorocathinone - Wikipedia [en.wikipedia.org]
- 10. unodc.org [unodc.org]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Performance characteristics of selected immunoassays for preliminary test of 3,4-methylenedioxymethamphetamine, methamphetamine, and related drugs in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 17. myadlm.org [myadlm.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Hydroxybupropion Quantification
Ensuring Data Integrity and Comparability in Multi-Site Studies
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) assessments. Bupropion, an antidepressant and smoking cessation aid, is extensively metabolized to hydroxybupropion, its major active metabolite.[1][2][3] Given that plasma concentrations of hydroxybupropion can be significantly higher than the parent drug, its precise measurement is crucial for understanding the overall therapeutic and toxicological profile of bupropion.[1][3]
When clinical trials or research studies are conducted across multiple sites, ensuring the comparability of bioanalytical data becomes a critical challenge. Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating and harmonizing the performance of analytical methods across different laboratories.[4][5] This guide provides a comprehensive framework for designing, executing, and interpreting inter-laboratory comparison studies for hydroxybupropion quantification, with a focus on scientific integrity and practical application.
The Critical Role of Inter-laboratory Comparisons
The primary objective of an inter-laboratory comparison is to assess the reproducibility and reliability of a bioanalytical method when performed by different laboratories.[6][7] This process is vital for:
-
Validating Data for Multi-Site Clinical Trials: Ensuring that data generated from different sites can be pooled and compared with confidence.[8]
-
Method Transfer: Verifying that a validated analytical method performs as expected after being transferred to a new laboratory.
-
Quality Assurance: Providing an external measure of a laboratory's analytical performance and identifying potential areas for improvement.[9][10]
-
Regulatory Compliance: Adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which emphasize the importance of method validation and inter-laboratory reliability.[11][12][13]
The Foundation: A Robust Bioanalytical Method
The success of any inter-laboratory comparison hinges on the robustness of the underlying bioanalytical method. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like hydroxybupropion in complex biological matrices due to its high sensitivity and selectivity.[1][14]
A fully validated LC-MS/MS method should demonstrate acceptable performance for:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[15][16]
-
Sensitivity: Defined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[16]
-
Stability: Ensuring the analyte is stable throughout the sample handling, processing, and storage procedures.[15][17]
Below is a diagram illustrating a typical workflow for the bioanalytical quantification of hydroxybupropion.
Designing an Effective Inter-laboratory Comparison Study
A well-designed study is crucial for obtaining meaningful results. The following diagram outlines the key steps in conducting an inter-laboratory comparison for hydroxybupropion quantification.
Hypothetical Inter-laboratory Comparison Data
The following table presents hypothetical results from an inter-laboratory comparison study for hydroxybupropion quantification in human plasma. Three laboratories were provided with blinded quality control (QC) samples at low, medium, and high concentrations.
| Sample | Target Conc. (ng/mL) | Laboratory A (ng/mL) | Laboratory B (ng/mL) | Laboratory C (ng/mL) | Mean (ng/mL) | Std. Dev. | %CV |
| Low QC | 15.0 | 14.5 | 15.8 | 14.9 | 15.07 | 0.56 | 3.7% |
| Mid QC | 150.0 | 148.2 | 162.5 | 151.3 | 154.0 | 6.31 | 4.1% |
| High QC | 1500.0 | 1455.0 | 1610.0 | 1495.0 | 1520.0 | 68.0 | 4.5% |
Analysis of Hypothetical Data:
In this hypothetical scenario, all laboratories produced results with a coefficient of variation (%CV) below 5%, which is generally considered acceptable. However, Laboratory B consistently reported higher concentrations across all QC levels. This could indicate a systematic bias that warrants further investigation. Potential causes could include differences in stock solution preparation, calibration curve fitting, or instrument calibration.[18][19]
Recommended Standardized Protocol for Hydroxybupropion Quantification
To minimize inter-laboratory variability, a detailed and harmonized protocol is essential. The following is a recommended LC-MS/MS method for the quantification of hydroxybupropion in human plasma.
1. Sample Preparation (Protein Precipitation) [1]
-
Allow frozen human plasma samples to thaw at room temperature and vortex to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., hydroxybupropion-d6).[1][20]
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 4500 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions [1][17]
| Parameter | Value |
| Column | Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm[1] |
| Mobile Phase A | 0.2% Formic Acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic elution with 35% A and 65% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[1] |
| Injection Volume | 10 µL[1] |
3. Mass Spectrometry Conditions [14][17]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hydroxybupropion) | m/z 256.1 → 238.0 |
| MRM Transition (Hydroxybupropion-d6) | m/z 262.1 → 244.0 |
Addressing and Minimizing Variability
Even with a standardized protocol, some level of variability between laboratories is expected. Key areas to focus on for minimizing discrepancies include:
-
Reference Standards: All laboratories must use a common, well-characterized reference standard for both the analyte and the internal standard.[21]
-
Sample Handling and Storage: Strict adherence to protocols for sample collection, processing, and storage is critical to prevent degradation or contamination.[22]
-
Analyst Training: Ensuring that all analysts are thoroughly trained on the method and instrumentation can reduce operator-dependent variability.[7]
-
Data Analysis: Using a consistent approach for peak integration and calibration curve regression is essential.
-
Statistical Oversight: Employing robust statistical methods to analyze the data and identify outliers is crucial for a fair assessment of laboratory performance.[23][24]
Conclusion
A well-executed inter-laboratory comparison study is an indispensable tool for ensuring the quality and comparability of hydroxybupropion quantification data in multi-site research and clinical settings. By establishing a robust and harmonized analytical method, and by carefully controlling for potential sources of variability, researchers can have a high degree of confidence in the integrity of their bioanalytical results. This ultimately contributes to more reliable pharmacokinetic and toxicokinetic assessments and supports informed decision-making in drug development.
References
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Coles, R., et al. (2012). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. Journal of Chromatography B, 903, 114-121. Available from: [Link]
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Dr.Oracle. (2025). What is the metabolism of Bupropion (Wellbutrin)? Available from: [Link]
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Wikipedia. Bupropion. Available from: [Link]
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Masters, B. (2012). Stereoselective Disposition of Bupropion and its Three Major Metabolites: 4-hydroxybupropion, Erythro-dihydrobupropion, and Threo. Available from: [Link]
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Jain, P., et al. (2012). Liquid Chromatography Tandem mass spectrometry method for Quantification of Buproprion and Hydroxy Buproprion in Human Plasma an. IT Medical Team. Available from: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
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Betta, A., & Liguori, A. (2010). ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO. Available from: [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
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Pharmaffiliates. Hydroxy Bupropion-impurities. Available from: [Link]
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Ben-Eltriki, M., et al. (2022). Association of CYP2B6 genetic polymorphisms with bupropion and hydroxybupropion exposure: A systematic review and meta-analysis. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 42(1), 59-75. Available from: [Link]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available from: [Link]
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Lipomed. Analytical Reference Standards. Hydroxybupropion-D6. Available from: [Link]
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Wang, J., & Wang, J. (2013). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis, 33(1), 136-140. Available from: [Link]
-
Masters, B., et al. (2012). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Chromatography B, 903, 114-121. Available from: [Link]
-
Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. Available from: [Link]
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Hu, C., & An, B. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 20(10), 958-966. Available from: [Link]
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available from: [Link]
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Källgren, L. (1995). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available from: [Link]
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Seshachalam, D., et al. (2012). A new LCMS/MS method for estimation of Bupropion and its metabolite in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 567-573. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available from: [Link]
-
Li, Y., et al. (2015). Determination of Bupropion and Hydroxybupropion by LC-MS/MS in Rat and its Application to Assessment of CYP2B6 Activity. Latin American Journal of Pharmacy, 34(5), 857-863. Available from: [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
-
Yilmaz, B., & Arslan, F. (2011). An LC Method for the Determination of Bupropion and Its Main Metabolite, Hydroxybupropion in Human Plasma. Journal of Chromatographic Science, 49(6), 430-434. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
Becerra, L. O., & Campos, I. (2001). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. Available from: [Link]
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American Association for Clinical Chemistry. (2015). Making the Most of Proficiency Testing. Available from: [Link]
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World Organisation for Animal Health. Factors affecting test reproducibility among laboratories. Available from: [Link]
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New York State Department of Health. Proficiency Testing. Available from: [Link]
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Shahi, P. K., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. International Journal of Pharmaceutical and Educational Research, 52(4s), 74-82. Available from: [Link]
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Centers for Disease Control and Prevention. Practices and Perceived Value of Proficiency Testing in Clinical Laboratories. Available from: [Link]
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Kroll, M. H. (2007). Proficiency Testing: A Guide to Maintaining Successful Performance. Clinical Laboratory News, 33(3), 12-14. Available from: [Link]
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Labcorp. Bupropion and Hydroxybupropion, Serum or Plasma. Available from: [Link]
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Adhikari, S., et al. (2022). Variation in Laboratory Reports: Causes other than Laboratory Error. Journal of Laboratory Physicians, 14(1), 1-8. Available from: [Link]
-
African Society for Laboratory Medicine. Proficiency Testing: Diagnosing Threats to Quality. Available from: [Link]
-
Singh, S., et al. (2023). Extensive assessment of fundamental factors in the development and validation of bioanalytical methods: Highlighting accuracy and reliability. International Journal of Pharmaceutical Chemistry and Analysis, 10(2), 58-66. Available from: [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Available from: [Link]
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Fijałek, Z., et al. (2018). Pre-analytical variability in laboratory studies. Monitoring and evaluation. Pomeranian Journal of Life Sciences, 64(4), 17-23. Available from: [Link]
-
Yamashita, J. (2023). Bridging bioanalytical gaps: Examining validation methods across species. Drug Discovery and Development. Available from: [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Available from: [Link]
-
Joint Research Centre - European Commission. Interlaboratory comparisons. Available from: [Link]
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2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol as a specific probe for CYP2B6 activity
This guide serves as a definitive technical resource for researchers evaluating CYP2B6 activity. It addresses the specific chemical entity 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (commonly known as Dihydrobupropion or Hydrobupropion ) while clarifying its critical distinction from the standard CYP2B6 probe system.
Executive Summary: The Specificity Paradox
While Bupropion is the "Gold Standard" FDA-recommended probe substrate for CYP2B6, the molecule mentioned in your topic—2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol —is not the CYP2B6-specific metabolite.
-
The CYP2B6 Product: Hydroxybupropion (formed via t-butyl hydroxylation).[5]
-
The Molecule in Topic: Dihydrobupropion (the alcohol form). This is formed by Carbonyl Reductases (AKR/11β-HSD) , not CYP2B6.
Crucial Warning: Confusing the alcohol metabolite (Dihydrobupropion) with the hydroxy metabolite (Hydroxybupropion) is a common source of experimental error. Measuring the alcohol will reflect reductase activity, not CYP2B6 activity. This guide details the correct application of the Bupropion probe system to specifically isolate CYP2B6 function.
Mechanistic Distinctions: CYP2B6 vs. Reductases
To use this probe system effectively, one must understand the divergent metabolic pathways. Bupropion undergoes two competing reactions.[6] Specificity is achieved only by monitoring the correct branch.
The Metabolic Fork
-
CYP2B6 Pathway (Oxidative): Hydroxylation of the tert-butyl group forms Hydroxybupropion .[5] This is the exclusive marker for CYP2B6 activity.
-
Reductase Pathway (Non-Oxidative): Reduction of the carbonyl group forms Dihydrobupropion (the "propan-1-ol" in your topic). This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and aldo-keto reductases, occurring independently of CYP2B6.
Pathway Visualization
The following diagram illustrates the critical separation between the CYP2B6-specific pathway and the confounding reductase pathway.
Caption: Divergent metabolism of Bupropion. Green path indicates the specific CYP2B6 reaction; Red path indicates the non-CYP reductase reaction (the alcohol).
Comparative Analysis: Bupropion vs. Alternative Probes
When designing CYP2B6 assays, Bupropion is preferred over alternatives due to its high specificity (Vmax/Km ratio) and clinical relevance.
| Feature | Bupropion (Standard) | Efavirenz | Cyclophosphamide | S-Mephenytoin |
| Reaction Monitored | t-Butyl Hydroxylation | 8-Hydroxylation | 4-Hydroxylation | N-Demethylation |
| Specificity | High (Primary CYP2B6) | Moderate (Also CYP2A6) | Low (Also CYP3A4/2C9) | Low (Also CYP2C19) |
| Kinetics ( | ~80–120 µM | ~10–20 µM | ~500 µM | ~500 µM |
| Turnover Rate | Moderate | Slow | Moderate | Slow |
| Analytical Ease | High (Stable metabolite) | Moderate | Low (Unstable product) | Moderate |
| Recommendation | Primary Choice | Secondary/Confirmatory | Toxicology Studies | Historic/Niche |
Why Bupropion Wins:
-
Signal-to-Noise: The formation of Hydroxybupropion is almost exclusively driven by CYP2B6 in human liver microsomes (HLM), whereas other probes often have significant contributions from CYP3A4 or CYP2C19.
-
Stability: Hydroxybupropion is chemically stable, unlike the 4-hydroxy metabolite of cyclophosphamide which requires trapping agents.
Experimental Protocol: Validated CYP2B6 Assay
This protocol measures CYP2B6 activity via the rate of formation of Hydroxybupropion .[2][3][6]
Objective: Determine CYP2B6 intrinsic clearance (
Materials
-
Substrate: Bupropion HCl (Target final conc: 50–100 µM, near
). -
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP2B6 (rCYP2B6).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile containing internal standard (e.g.,
-Hydroxybupropion).
Workflow Steps
-
Pre-Incubation:
-
Mix HLM (0.1–0.5 mg/mL protein) with Bupropion in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Equilibrate at 37°C for 5 minutes.
-
Note: Do not add NADPH yet.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Total reaction volume: typically 200 µL.
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Time: 10–20 minutes. (Linearity must be established; CYP2B6 is relatively robust, but linearity is usually <30 mins).
-
-
Termination:
-
Add 200 µL ice-cold Acetonitrile (with Internal Standard).
-
Vortex immediately to denature proteins.
-
-
Sample Prep:
-
Centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Transfer supernatant to HPLC vials.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).
-
Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.
-
Transitions (MRM):
-
Hydroxybupropion: m/z 256.1 → 238.1 (Water loss) or 139.0.
-
Crucial Check: Ensure chromatographic separation between Hydroxybupropion and Dihydrobupropion (the alcohol) if measuring both, though MRM transitions differ.
-
-
Data Analysis
Calculate the formation rate (
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High Background | Non-specific binding or stabilizer interference | Use BSA (0.1%) in buffer; check solvent purity. |
| Non-Linear Rates | Substrate depletion (>10%) | Reduce incubation time or protein concentration. |
| Signal Interference | Dihydrobupropion co-elution | Optimize HPLC gradient. The alcohol (Dihydro) is more lipophilic than the Hydroxy metabolite. |
| Low Activity | CYP2B6 polymorphism | Genotype donor livers. CYP2B6*6 is a common loss-of-function allele. |
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Faucette, S. R., et al. (2000). Relative contribution of CYP2B6 to bupropion hydroxylation in human liver microsomes.[3][5] Drug Metabolism and Disposition, 28(10), 1222-1228. Link
-
Hesse, L. M., et al. (2000). CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants.[6] Drug Metabolism and Disposition, 28(10), 1176-1183. Link
-
Wang, H., et al. (2011). Human constitutive androstane receptor mediates induction of CYP2B6 gene expression by phenytoin. Journal of Biological Chemistry, 286(16). Link
-
Kharasch, E. D., et al. (2008). Clinical assessment of CYP2B6 activity using bupropion.[1][2] Clinical Pharmacology & Therapeutics, 83(2), 220-229. Link
Sources
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Safety Operating Guide
Personal protective equipment for handling 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Title: Technical Safety Guide: Handling Protocols for 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol (Hydroxybupropion Intermediate)
Executive Safety Summary
Compound Class: Halogenated Phenethylamine / Amino-alcohol Primary Hazard: Pharmacologically Active Substance (CNS Stimulant/Antidepressant Metabolite).[1] Occupational Exposure Band (OEB): OEB 3 (Estimated Potent: 10–100 µg/m³).[1] Treat as potent until specific toxicology proves otherwise.[1]
Immediate Action Required:
-
Containment: Do NOT handle open powder on an open bench. Use a certified Chemical Fume Hood (ISO Class 5) or Powder Containment Hood.
-
Skin Protection: Double-gloving is mandatory.[1] Inner: Nitrile (4 mil).[1] Outer: Extended-cuff Nitrile (5-8 mil) or Laminate (if using penetrating solvents like DCM).[1]
-
Respiratory: If engineering controls fail or during spill cleanup, use a P100 particulate respirator.[1] N95 is insufficient for potent pharmaceutical dusts.
Hazard Profile & Risk Assessment
As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dual-natured: it possesses both chemical irritancy and pharmacological potency.[1]
A. Pharmacological Hazards (The Hidden Risk)
This compound is a metabolite of Bupropion.[2] It acts as a norepinephrine and dopamine reuptake inhibitor.[3]
-
Target Organ: Central Nervous System (CNS).
-
Acute Effects: Seizure threshold reduction (dose-dependent), agitation, tachycardia.[1]
-
Route of Entry: Inhalation of dust is the highest risk vector in a laboratory setting.
B. Chemical Hazards[4]
-
GHS Classification (Inferred):
-
Acute Tox. 4 (Oral) – Harmful if swallowed.[1]
-
Skin/Eye Irrit. 2/2A – Causes skin and serious eye irritation (characteristic of halogenated amines).
-
STOT SE 3 – May cause respiratory irritation.
-
-
Chemical Reactivity: As a secondary amine, it is incompatible with strong oxidizing agents and acid chlorides.[1]
Engineering Controls: The Primary Defense
PPE is the last line of defense. Your primary safety relies on engineering controls.
| Control Level | Requirement | Context |
| Primary | Chemical Fume Hood | Face velocity: 80–100 fpm.[1] Sash height < 18 inches.[4][5][6][7] |
| Secondary | HEPA Filtration | Local Exhaust Ventilation (LEV) with HEPA filter if weighing >1 gram of powder. |
| Static Control | Ionizing Bar/Gun | Amino-alcohols are prone to static charge.[1] Use an anti-static gun during weighing to prevent powder dispersal. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation and inhalation.
Glove Selection Protocol
Why this matters: Halogenated amines can permeate thin nitrile. The "Double Glove" system creates a breakthrough buffer.
| Layer | Material | Thickness | Specification |
| Inner | Nitrile (Accelerator-Free) | 4 mil (0.10 mm) | Inspection white/blue.[1] Acts as a visual indicator for tears. |
| Outer (Solids) | Nitrile (Extended Cuff) | 5–8 mil (0.12–0.20 mm) | Must cover lab coat cuffs.[1] Change every 2 hours. |
| Outer (Solids in Solvent) | Laminate (Silver Shield) | Multi-layer | Mandatory if dissolved in DCM, Chloroform, or THF.[1] Nitrile degrades rapidly in these solvents. |
Body & Respiratory Protection
| Component | Standard | Rationale |
| Lab Coat | Tyvek® or Poly-coated | Cotton coats retain dust.[1] Use disposable, non-woven material (Tyvek) to prevent cross-contamination.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Respiratory | P100 / N100 | Minimum requirement for powder handling outside a hood. PAPR (Powered Air Purifying Respirator) required for spills >10g. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the critical divergence for aggressive solvents.
Operational Protocol: Weighing & Solubilization
Objective: Minimize aerosolization.
-
Preparation:
-
Place a disposable absorbent pad (plastic backed) in the fume hood.
-
Pre-weigh the receiving vial with solvent (if possible) to add powder to liquid, reducing dust.
-
-
Weighing:
-
Use an analytical balance inside the hood.
-
If the powder is fluffy/static-prone, direct an anti-static gun at the spatula for 3 seconds before scooping.[1]
-
Technique: Do not dump. Gently tap the spatula.
-
-
Solubilization:
-
Add solvent slowly.
-
Caution: Amino-alcohols can be exothermic upon solvation in acidic media.[1] Ensure the receiving vessel is vented (not sealed tight) during initial mixing.
-
-
Decontamination:
-
Wipe the balance and surrounding area with a methanol-dampened wipe.
-
Dispose of the wipe as hazardous solid waste.
-
Emergency Response: Spill & Disposal
Spill Cleanup Workflow (Dry Powder)
-
Evacuate immediate area if spill is >1g outside the hood.
-
Don PPE: P100 Respirator, Double Gloves, Goggles.[1]
-
Cover: Gently cover spill with wet paper towels (water or methanol) to prevent dust generation. Do not dry sweep.
-
Scoop: Push material into a dust pan or scoop using the wet towels.
-
Clean: Wash surface with 10% bleach solution (degrades the amine) followed by water.
Disposal (Waste Management)
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Stream: Halogenated Organic Waste (due to the Chlorophenyl group).
-
Container: High-density polyethylene (HDPE) or Glass.[1]
-
Labeling: Must clearly state "Contains Halogenated Organics" and "CNS Active Metabolite."
Figure 2: Workflow for spill response, differentiating between minor containment breaches and major laboratory spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 445, 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
U.S. Food and Drug Administration (2017). Wellbutrin XL (bupropion hydrochloride) Labeling Revision. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]
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- 3. Bupropion Overdose and Management | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
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- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 7. pdf.hres.ca [pdf.hres.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
